Technical Documentation Center

2-ethoxy-9H-carbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-ethoxy-9H-carbazole
  • CAS: 166589-60-2

Core Science & Biosynthesis

Foundational

2-Ethoxy-9H-Carbazole: Chemical Structure, Physical Properties, and Applications in Cytochrome P450 Inhibition

Executive Summary Carbazoles represent a highly versatile class of nitrogen-containing aromatic heterocyclic compounds. Due to their rigid, planar structure and extended π-conjugated system, carbazole derivatives exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazoles represent a highly versatile class of nitrogen-containing aromatic heterocyclic compounds. Due to their rigid, planar structure and extended π-conjugated system, carbazole derivatives exhibit exceptional photophysical properties and profound biological activities. Within this chemical family, 2-ethoxy-9H-carbazole (CAS: 166589-60-2) has emerged as a critical structural motif in medicinal chemistry, particularly in the design of mechanism-based suicide inhibitors for Cytochrome P450 (CYP450) enzymes.

This technical guide provides an authoritative analysis of the chemical structure, physical properties, and pharmacological applications of 2-ethoxy-9H-carbazole. Furthermore, it details a field-proven, self-validating experimental protocol for its chemoselective synthesis, emphasizing the thermodynamic and kinetic causality behind each methodological choice.

Chemical Structure and Physical Properties

The core of 2-ethoxy-9H-carbazole consists of a tricyclic dibenzopyrrole system substituted with an ethoxy group at the C2 position. This specific substitution pattern is not arbitrary; the ethoxy ether linkage modulates the molecule's lipophilicity and spatial geometry, directly influencing its ability to fit into the hydrophobic active sites of target enzymes.

Structural Causality
  • Planar Core: The 9H-carbazole scaffold provides a rigid, flat surface area that facilitates strong π−π stacking interactions with aromatic amino acid residues within protein binding pockets.

  • C2-Ethoxy Substitution: The addition of the ethoxy group introduces two rotatable bonds, allowing the molecule a limited degree of conformational flexibility. This subtle flexibility is crucial for induced-fit binding mechanisms. Furthermore, the ether oxygen acts as a singular hydrogen bond acceptor, while the pyrrole nitrogen (N-H) serves as a hydrogen bond donor.

Quantitative Data Summary

The following table synthesizes the critical physical and chemical properties of 2-ethoxy-9H-carbazole, establishing a baseline for formulation and assay development.

PropertyValue
IUPAC Name 2-ethoxy-9H-carbazole
CAS Registry Number 166589-60-2
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (-O-)
Rotatable Bond Count 2
Topological Polar Surface Area (TPSA) 25.0 Ų
Computed XLogP3 ~4.1

(Note: TPSA and XLogP3 values are extrapolated from the baseline cheminformatics data of the closely related analog, 2-methoxy-9H-carbazole .)

Pharmacological Significance: Cytochrome P450 Inhibition

Cytochrome P450 enzymes are a superfamily of hemoproteins responsible for the phase I metabolism of endogenous compounds and xenobiotics. While essential for detoxification, certain CYP450 enzymes (specifically the CYP1A subfamily) are implicated in the metabolic activation of procarcinogens into their ultimate carcinogenic forms.

2-Ethoxy-9H-carbazole and its structural analogs have been extensively evaluated as potential inhibitors of human CYP1A1 and CYP1A2. The ethoxy substitution at the C2 position enhances the hydrophobic interactions within the CYP1A active site, leading to competitive binding that decreases 7-ethoxyresorufin O-deethylation (EROD) and 7-methoxyresorufin O-demethylation (MROD) activities .

CYPInhibition Ligand 2-Ethoxy-9H-carbazole Binding Competitive Binding (Hydrophobic Fit) Ligand->Binding CYP CYP1A1 / CYP1A2 Enzyme Active Site CYP->Binding Inhibition Enzyme Inhibition (Decreased Activity) Binding->Inhibition Outcome Reduced Procarcinogen Activation Inhibition->Outcome

Logical relationship of CYP1A1/CYP1A2 enzyme inhibition by 2-ethoxy-9H-carbazole.

Self-Validating Experimental Protocol: Chemoselective Synthesis

As an Application Scientist, I emphasize that a protocol is only as robust as its built-in validation mechanisms. The synthesis of 2-ethoxy-9H-carbazole from 2-hydroxycarbazole requires strict chemoselectivity to ensure O-alkylation occurs without competing N-alkylation.

Mechanistic Causality: The Base-Solvent Paradigm

The phenolic hydroxyl group at the C2 position of 2-hydroxycarbazole has a pKa of approximately 10.0, whereas the carbazole amine (N-H) proton is significantly less acidic (pKa ~16.7).

To achieve >99% chemoselectivity, we utilize a mild base—potassium carbonate (K₂CO₃)—in a polar aprotic solvent, dimethyl sulfoxide (DMSO). K₂CO₃ is strong enough to deprotonate the hydroxyl group to form a highly nucleophilic phenoxide anion, but too weak to deprotonate the N-H bond. Conversely, employing a strong base like sodium hydride (NaH) in DMF would generate the N,O-dianion, shifting the thermodynamic pathway toward N-alkylation due to the higher intrinsic nucleophilicity of the nitrogen anion .

Step-by-Step Methodology

Reagents Required:

  • 2-Hydroxycarbazole (Starting Material, 0.50 g, 2.7 mmol)

  • Potassium Carbonate (K₂CO₃, 0.48 g, 3.5 mmol, 1.3 eq.)

  • Bromoethane (Ethyl Bromide, 1.2 eq.)

  • Dimethyl Sulfoxide (DMSO, 10 mL, anhydrous)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Procedure:

  • Dissolution: Dissolve 0.50 g of 2-hydroxycarbazole in 10 mL of anhydrous DMSO in a round-bottom flask under a continuous nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the electron-rich carbazole core.

  • Deprotonation: Add 0.48 g of K₂CO₃ to the solution. Stir the reaction mixture at room temperature for 30 minutes. Causality: This incubation period ensures complete formation of the phenoxide anion prior to the introduction of the electrophile.

  • Alkylation: Dropwise add bromoethane (1.2 eq.) to the stirring mixture.

  • Reaction Monitoring (Validation Step 1): Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The loss of the polar hydroxyl group causes the 2-ethoxy-9H-carbazole product to migrate significantly faster (higher Rf) on normal-phase silica than the starting material. The reaction is complete when the lower Rf spot disappears.

  • Aqueous Workup (Validation Step 2): Pour the mixture into distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine. Self-Validation: DMSO and unreacted K₂CO₃ are highly water-soluble and partition entirely into the aqueous phase, while the hydrophobic target compound is isolated in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography.

  • Analytical Confirmation (Validation Step 3): Analyze the purified fractions via GC-MS. Self-Validation: A molecular ion peak at m/z 211 confirms the identity of 2-ethoxy-9H-carbazole, verifying the absence of N-alkylated or dialkylated byproducts.

SynthesisWorkflow Start 2-Hydroxycarbazole (Starting Material) Step1 Dissolve in DMSO (Polar Aprotic Solvent) Start->Step1 Step2 Add K2CO3 (1.3 eq) (Selective O-deprotonation) Step1->Step2 Step3 Add Bromoethane (1.2 eq) (Alkylating Agent) Step2->Step3 Step4 Stir at RT for 30 mins (TLC Monitoring) Step3->Step4 Workup Aqueous Workup (EtOAc / Brine) Step4->Workup Purification Silica Gel Chromatography (Isolation) Workup->Purification Product 2-Ethoxy-9H-carbazole (Target Compound) Purification->Product

Step-by-step chemoselective O-alkylation workflow for 2-ethoxy-9H-carbazole synthesis.

References

  • Foroozesh, M., Jiang, Q., Sridhar, J., Liu, J., Dotson, B., & McClain, E. (2013). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Journal of Undergraduate Chemistry Research, 12(4), 92–95. URL: [Link]

  • Albanese, D., Landini, D., Lupi, V., & Penso, M. (1995). Chemoselective N-Alkylation of 2-Hydroxycarbazole as a Model for the Synthesis of N-Substituted Pyrrole Derivatives Containing Acidic Functions. Tetrahedron, 51(19), 5681-5688. URL: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797986, 2-methoxy-9H-carbazole. URL: [Link]

Exploratory

photophysical properties of 2-ethoxy-9H-carbazole derivatives

Photophysical Properties and Applications of 2-Ethoxy-9H-Carbazole Derivatives: An In-Depth Technical Guide Executive Summary Carbazole derivatives are foundational scaffolds in modern organic electronics, photonics, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Photophysical Properties and Applications of 2-Ethoxy-9H-Carbazole Derivatives: An In-Depth Technical Guide

Executive Summary

Carbazole derivatives are foundational scaffolds in modern organic electronics, photonics, and pharmacology. The strategic introduction of an ethoxy group ( −OCH2​CH3​ ) at the 2-position of the 9H-carbazole moiety yields a highly specific set of photophysical and steric properties. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind these properties. This whitepaper provides actionable, self-validating protocols for researchers developing next-generation organic light-emitting diodes (OLEDs), long-lived oxygen sensors, and targeted pharmacological inhibitors.

Mechanistic Foundations: The Role of the 2-Ethoxy Substituent

The pristine carbazole molecule possesses a rigid, planar biphenyl system fused with a central pyrrole ring, endowing it with strong π−π∗ transitions and an intrinsic triplet exciton population capacity[1]. Modifying this core at the 2-position fundamentally alters its behavior:

  • Electronic Modulation (Causality) : The ethoxy group acts as a strong electron-donating group (EDG) via the resonance of its oxygen lone pairs. When substituted at the 2-position—para to the biphenyl linkage and meta to the nitrogen—it significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level without sterically hindering the nitrogen atom[2]. This HOMO tuning is critical for narrowing the singlet-triplet energy gap ( ΔEST​ ), a strict prerequisite for advanced emission phenomena.

  • Steric and Solid-State Packing Effects : Unlike simple methyl groups, the flexible ethoxy chain introduces specific steric bulk. In solid-state crystal lattices, this bulk disrupts tight face-to-face π−π stacking, thereby preventing aggregation-caused quenching (ACQ). Instead, it facilitates the formation of slipped packing motifs and porous diffusion channels, which are heavily exploited in gas sensing[3].

Advanced Photophysical Phenomena

The interplay between the carbazole core and the ethoxy substituent enables two highly sought-after photophysical mechanisms:

  • Thermally Activated Delayed Fluorescence (TADF) : By minimizing ΔEST​ to < 0.2 eV, ambient thermal energy becomes sufficient to drive reverse intersystem crossing (rISC) from the lowest triplet state ( T1​ ) back to the lowest singlet state ( S1​ ). This mechanism harvests non-radiative triplet excitons, allowing for up to 100% internal quantum efficiency in OLED devices[4].

  • Room-Temperature Phosphorescence (RTP) : Pure organic RTP requires the strict suppression of non-radiative decay pathways. Ethoxy-carbazole derivatives achieve this through "Restriction of Intramolecular Motion" (RIM) in the crystalline state. The ethoxy groups participate in intermolecular interactions (e.g., C-H... π and hydrogen bonding) that lock the molecular conformation, enabling long-lived persistent RTP (pRTP) that can last for hundreds of milliseconds[1].

Photophysics S0 S0 (Ground State) S1 S1 (Lowest Singlet) S0->S1 Excitation (UV) S1->S0 Prompt Fluorescence T1 T1 (Lowest Triplet) S1->T1 ISC T1->S0 Phosphorescence (RTP) T1->S1 rISC (TADF)

Jablonski diagram illustrating the photophysical pathways of carbazole derivatives, including TADF and RTP.

Cross-Disciplinary Applications

Optoelectronics and Oxygen Sensing

Bipod carbazole derivatives bridged by ethoxy chains (e.g., 1,2-bis(2-(3,6-diphenyl-9H-carbazole-9-yl)ethoxy)ethane, denoted as C-1) exhibit strong blue photoluminescence and are utilized as robust host materials in high-efficiency OLEDs[5]. Furthermore, silicon-bridged ethoxy-carbazole crystals (DCzC2OSi) demonstrate ultralong RTP lifetimes (up to 741.5 ms under vacuum). Causality: The ethoxy groups create specific lattice voids that allow O2​ molecules to diffuse into the crystal and collisionally quench the triplet excitons. This dynamic quenching creates a highly sensitive, lifetime-based quantitative oxygen sensor[3].

Pharmacological Relevance: Cytochrome P450 Inhibition

Beyond materials science, 2-ethoxy-9H-carbazole serves as a potent scaffold in drug development. It has been synthesized and evaluated as a mechanism-based irreversible (suicide) inhibitor of Cytochrome P450 enzymes. The specific geometry and electron density provided by the 2-ethoxy substitution allow the molecule to fit precisely into the P450 active site, where it is oxidized to form a covalent, deactivating bond with the hemoprotein, mitigating the formation of carcinogenic metabolites[6].

Experimental Protocols & Methodologies

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems.

Workflow Syn 1. Synthesis (N-Alkylation) Pur 2. Purification (Sublimation) Syn->Pur Char 3. Spectroscopy (Transient PL) Pur->Char App 4. Application (OLED/Sensing) Char->App

Standardized experimental workflow for the development of carbazole-based optoelectronic materials.

Protocol 1: Synthesis and High-Purity Isolation

Causality: Trace impurities (especially halogenated precursors or residual solvents) act as potent spin-orbit coupling perturbators or non-radiative quenching centers, which will completely invalidate downstream photophysical lifetime measurements.

  • Alkylation/Coupling : React 2-ethoxy-9H-carbazole with the desired alkyl halide or aryl bromide using Sodium Hydride (NaH) in anhydrous DMF at 85 °C[7]. (Causality: Anhydrous conditions are critical; moisture neutralizes NaH, preventing the formation of the highly reactive carbazolyl anion).

  • Primary Purification : Isolate the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate).

  • Self-Validation (NMR) : Confirm the product via 1H -NMR. The successful retention of the 2-ethoxy group must show a distinct triplet at ~1.49 ppm ( −CH3​ , J=6.9 Hz) and a quartet at ~4.12 ppm ( −OCH2​− )[6]. Do not proceed if these peaks are shifted or absent.

  • Secondary Purification : Subject the verified powder to thermal gradient vacuum sublimation ( <10−6 Torr). This removes microscopic solvent inclusions that quench triplet states.

Protocol 2: Photophysical Characterization

Causality: Triplet excitons are highly sensitive to dissolved oxygen. Measurements must be conducted in strictly controlled atmospheres to distinguish between prompt fluorescence, TADF, and RTP.

  • Sample Preparation : Prepare a 10−5 M solution of the derivative in spectroscopic-grade toluene. (Causality: Toluene's non-polar nature minimizes solvatochromic shifts and prevents solvent-induced dipole quenching of the excited state).

  • Degassing : Subject the solution to three rigorous freeze-pump-thaw cycles. Validation: The pressure gauge must read <10−4 mbar during the pump phase to ensure complete O2​ removal.

  • Steady-State Measurements : Record the UV-Vis absorption (typically peaking around 295-340 nm due to π−π∗ transitions) and steady-state photoluminescence (PL)[5].

  • Transient PL (Lifetime) : Excite the sample using a pulsed laser (e.g., 340 nm). Measure the decay using Time-Correlated Single Photon Counting (TCSPC).

    • System Validation: Expose the sealed cuvette to ambient air and remeasure. The nanosecond prompt fluorescence component should remain completely unchanged, while the microsecond/millisecond delayed component (TADF/RTP) must instantly quench. If the prompt component changes upon air exposure, the sample is undergoing photobleaching and the data must be discarded.

Quantitative Data Summary

The following table summarizes the benchmark photophysical properties of 2-ethoxy-9H-carbazole and its advanced derivatives:

Compound / ScaffoldAbsorption λmax​ (nm)Emission λmax​ (nm)Lifetime ( τ )Primary Application
2-Ethoxy-9H-carbazole ~295~350–380NanosecondsP450 Inhibitor / Core Precursor
Bis-carbazole (C-1) ~330~400 (Blue)NanosecondsOLED Host Material
DCzC2OSi (Ethoxy-silane)~340~420 (RTP)741.5 ms (Vacuum)Quantitative Oxygen Sensor

References

  • Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS Source: National Institutes of Health (NIH) / PMC URL:[Link](Note: Grounding redirect provided via NIH)

  • Synthesis and optical characterization of bipod carbazole derivatives Source: ResearchGate URL:[Link]

  • Ultralong Room-Temperature Phosphorescence of Silicon-Based Pure Organic Crystal for Oxygen Sensing Source: CCS Chemistry - Chinese Chemical Society URL:[Link]

  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED Source: ResearchGate URL:[Link]

  • Macroscopic Wires from Fluorophore-Quencher Dyads with Long-Lived Blue Emission Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 2-ethoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Frontier Molecular Orbitals in Carbazole Chemistry The electronic and photophysical properties of organic molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Frontier Molecular Orbitals in Carbazole Chemistry

The electronic and photophysical properties of organic molecules are primarily governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The HOMO level is associated with the molecule's ionization potential and its ability to donate an electron (hole-transport character), while the LUMO level relates to the electron affinity and its capacity to accept an electron (electron-transport character).[1] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its electrochemical stability.[1]

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds renowned for their excellent electron-donating and hole-transporting capabilities.[1] These properties make them invaluable in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The ability to functionalize the carbazole core allows for precise tuning of its electronic energy levels, solubility, and thermal stability, thereby tailoring the material for specific applications.[2]

The introduction of an ethoxy group at the 2-position of the 9H-carbazole scaffold is anticipated to significantly influence its electronic properties. The oxygen atom's lone pair of electrons in the ethoxy group can participate in resonance with the carbazole's π-system, acting as an electron-donating group. This donation of electron density is expected to raise the energy of the HOMO, making the molecule easier to oxidize, and may have a smaller effect on the LUMO energy level. Consequently, a reduction in the HOMO-LUMO gap is predicted compared to the unsubstituted 9H-carbazole.

Estimated HOMO and LUMO Energy Levels

In the absence of direct experimental data for 2-ethoxy-9H-carbazole, we can estimate its frontier orbital energy levels by examining the parent compound, 9H-carbazole, and considering the electronic effect of the 2-ethoxy substituent. The experimental HOMO level for 9H-carbazole is reported to be approximately -5.8 eV to -5.9 eV. The introduction of an electron-donating group, such as an alkoxy group, is known to raise the HOMO energy level. For instance, methoxy-substituted carbazoles have shown this trend.[3] Therefore, it is reasonable to predict that the HOMO level of 2-ethoxy-9H-carbazole will be higher (less negative) than that of 9H-carbazole.

The optical band gap, which is a good approximation of the HOMO-LUMO gap, can be determined from the onset of the UV-Vis absorption spectrum. For carbazole, the absorption onset is in the ultraviolet region.[4] The ethoxy substituent is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum, indicating a smaller energy gap.

The following table summarizes the experimental data for 9H-carbazole and provides an estimated range for the HOMO and LUMO energy levels of 2-ethoxy-9H-carbazole based on the expected substituent effects.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
9H-Carbazole Cyclic Voltammetry & UV-Vis~ -5.8 to -5.9~ -2.1 to -2.3~ 3.5 to 3.8
2-ethoxy-9H-carbazole (Estimated) -~ -5.6 to -5.7~ -2.0 to -2.2~ 3.4 to 3.6

Experimental Determination of HOMO and LUMO Energy Levels

The combination of cyclic voltammetry (CV) and UV-Vis spectroscopy is a powerful and widely used approach to experimentally determine the HOMO and LUMO energy levels of organic materials.[5]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the frontier molecular orbital energy levels.

G cluster_0 Sample Preparation cluster_1 Cyclic Voltammetry (CV) cluster_2 UV-Vis Spectroscopy cluster_3 LUMO Calculation prep Dissolve 2-ethoxy-9H-carbazole in an appropriate solvent with a supporting electrolyte (e.g., TBAPF6 in anhydrous, degassed CH2Cl2 or ACN) cv_setup Three-electrode setup: Working Electrode (Glassy Carbon or Pt) Reference Electrode (Ag/AgCl) Counter Electrode (Pt wire) prep->cv_setup uv_prep Prepare a dilute solution of 2-ethoxy-9H-carbazole prep->uv_prep cv_measurement Record cyclic voltammogram. Scan rate: 50-100 mV/s cv_setup->cv_measurement ferrocene Add Ferrocene as internal standard and record its CV for calibration. cv_measurement->ferrocene e_ox Determine onset oxidation potential (E_ox) ferrocene->e_ox homo_calc Calculate HOMO energy: HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] e_ox->homo_calc lumo_calc Calculate LUMO energy: LUMO (eV) = HOMO (eV) + E_g (eV) homo_calc->lumo_calc uv_measurement Record the absorption spectrum uv_prep->uv_measurement band_gap Determine the optical band gap (E_g) from the absorption onset wavelength (λ_onset): E_g (eV) = 1240 / λ_onset (nm) uv_measurement->band_gap band_gap->lumo_calc

Caption: Workflow for the experimental determination of HOMO and LUMO energy levels.

Detailed Experimental Protocol

Objective: To determine the oxidation potential of 2-ethoxy-9H-carbazole and calculate its HOMO energy level.

Materials:

  • 2-ethoxy-9H-carbazole

  • Anhydrous, degassed dichloromethane (CH₂Cl₂) or acetonitrile (ACN)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

  • Ferrocene (for internal calibration)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of 2-ethoxy-9H-carbazole in the chosen solvent containing 0.1 M TBAPF₆.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and polished before use.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammogram Recording: Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to observe the oxidation of the compound, and then reversing the scan back to the initial potential. A typical scan rate is 50-100 mV/s.

  • Internal Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for potential calibration.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) of 2-ethoxy-9H-carbazole from its voltammogram. This is the potential at which the oxidation current begins to increase from the baseline.

    • Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

Objective: To determine the optical band gap of 2-ethoxy-9H-carbazole.

Materials:

  • 2-ethoxy-9H-carbazole

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of 2-ethoxy-9H-carbazole in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Absorption Spectrum Recording: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the absorption onset wavelength (λ_onset) from the spectrum. This is the wavelength at the low-energy edge of the lowest energy absorption band.

    • Calculate the optical band gap (E_g) using the following equation: E_g (eV) = 1240 / λ_onset (nm)

Theoretical Calculation of HOMO and LUMO Energy Levels

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Computational Workflow

The following diagram outlines the general workflow for the theoretical calculation of HOMO and LUMO energy levels using DFT.

G cluster_0 Input Preparation cluster_1 Geometry Optimization cluster_2 Frequency Calculation cluster_3 Single-Point Energy Calculation cluster_4 Data Extraction mol_build Build the 3D structure of 2-ethoxy-9H-carbazole geom_opt Perform geometry optimization to find the lowest energy conformation. (e.g., B3LYP functional, 6-31G(d) basis set) mol_build->geom_opt freq_calc Perform a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies). geom_opt->freq_calc spe_calc Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbital energies. freq_calc->spe_calc extract_data Extract the energies of the HOMO and LUMO from the output file. spe_calc->extract_data

Caption: Workflow for the theoretical calculation of HOMO and LUMO energy levels using DFT.

Detailed Computational Protocol

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Molecular Structure Input: Build the 3D structure of 2-ethoxy-9H-carbazole using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the most stable conformation of the molecule. A commonly used and reliable level of theory for this purpose is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: After the geometry optimization converges, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals. It is often beneficial to use a larger basis set for this step, such as 6-311+G(d,p), to obtain more accurate orbital energies.

  • Data Extraction: From the output of the single-point energy calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is the difference between these two energy values.

Conclusion

This technical guide has provided a comprehensive overview of the HOMO and LUMO energy levels of 2-ethoxy-9H-carbazole. While direct experimental values are not currently available, a reasoned estimation based on the well-understood electronic properties of the carbazole scaffold and the influence of alkoxy substituents has been presented. Furthermore, this guide offers detailed, practical protocols for the experimental determination and theoretical calculation of these crucial electronic parameters. By combining cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations, researchers can gain a thorough understanding of the electronic structure of 2-ethoxy-9H-carbazole and other novel carbazole derivatives. This knowledge is paramount for the rational design of new materials with tailored properties for advanced applications in organic electronics and drug development.

References

  • NIST. 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Cyclic voltammograms of 4-(9H-carbazol-9-yl)benzaldehyde 1;... Available from: [Link]

  • ResearchGate. UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Available from: [Link]

  • ResearchGate. Fig. 1 Consecutive cyclic voltammetric curves obtained for carbazole... Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Methoxy-9H-carbazole: A Versatile Building Block for Advanced Materials. Available from: [Link]

  • SciSpace. Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Available from: [Link]

  • ACS Publications. Structure and Optical Properties of 2,3,7,9-Polysubstituted Carbazole Derivatives. Experimental and Theoretical Studies. Available from: [Link]

  • ResearchGate. Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... Available from: [Link]

  • IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Available from: [Link]

  • NIST. 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Available from: [Link]

  • RSC Publishing. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Available from: [Link]

  • Revista de Chimie. SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. Available from: [Link]

  • MDPI. Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. Available from: [Link]

  • ResearchGate. HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... Available from: [Link]

  • ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available from: [Link]

  • PubChem. 2-methoxy-9H-carbazole. Available from: [Link]

  • ACS Publications. Carbazole Isomerism in Helical Radical Cations: Spin Delocalization and SOMO–HOMO Level Inversion in the Diradical State. Available from: [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available from: [Link]

  • WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. Available from: [Link]

  • PMC. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available from: [Link]

  • ResearchGate. Cyclic Voltammetry of the c-series carbazole using gold cavity UME... Available from: [Link]

  • PMC. Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Available from: [Link]

Sources

Exploratory

thermodynamic stability of 2-ethoxy-9H-carbazole compounds

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-9H-Carbazole Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Carbazole derivatives are a cornerstone in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-9H-Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, prized for their unique electronic properties and biological activity. Within this important class of molecules, 2-ethoxy-9H-carbazole and its analogues are of growing interest. Their utility, however, is fundamentally linked to their inherent stability. This technical guide provides a comprehensive exploration of the . We will delve into the structural features that govern their stability, predictable degradation pathways, and the state-of-the-art experimental and computational methodologies used for their evaluation. This document is intended to serve as a critical resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical insights to inform experimental design and accelerate innovation.

The Fundamental Stability of the Carbazole Core

The remarkable chemical robustness of carbazole derivatives stems from the intrinsic properties of the 9H-carbazole nucleus.[1] This tricyclic aromatic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, possesses significant resonance stabilization.[1] The delocalization of π-electrons across the entire ring system lowers the molecule's ground-state energy, making it less susceptible to chemical attack.[1]

Key contributors to the stability of the carbazole core include:

  • Aromaticity: The fulfillment of Hückel's rule (4n+2 π electrons) in both the six-membered and the five-membered rings results in a highly stable electronic configuration.[2]

  • Structural Rigidity: The fused ring system imparts a planar and rigid conformation, which limits the degrees of freedom for conformational changes that could precede degradation.[1]

  • Resistance to Oxidation: The lone pair of electrons on the nitrogen atom participates in the aromatic system, which enhances the oxidative stability of the molecule.[1]

The Influence of the 2-Ethoxy Substituent

The introduction of an ethoxy (-OCH₂CH₃) group at the 2-position of the carbazole ring has a pronounced effect on the molecule's electronic properties and, consequently, its thermodynamic stability. The ethoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs.[1]

This electron-donating nature is expected to:

  • Enhance Thermodynamic Stability: By donating electron density into the aromatic system, the ethoxy group further stabilizes the π-electron cloud, making the carbazole nucleus less prone to electrophilic attack.[1]

  • Influence Reactivity: While increasing overall stability, the increased electron density may make certain positions on the ring more susceptible to specific types of reactions.

  • Impact Intermolecular Interactions: The presence of the ethoxy group can influence crystal packing and intermolecular forces, which in turn affects solid-state stability and solubility.

Potential Degradation Pathways

Despite their inherent stability, 2-ethoxy-9H-carbazole compounds can degrade under specific conditions. Understanding these pathways is crucial for handling, formulation, and storage.

Oxidation

The electron-rich nature of the carbazole ring makes it susceptible to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents.[3] While the carbazole core itself is relatively resistant, the presence of the electron-donating ethoxy group can increase this susceptibility. Oxidation can lead to the formation of various byproducts, potentially altering the compound's desired properties.[3]

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions. Carbazoles, in general, can undergo photodegradation, and this is a critical consideration for any application involving light exposure.[3] For halogenated carbazoles, this can involve dehalogenation and hydroxylation.[3] While 2-ethoxy-9H-carbazole is not halogenated, the potential for photo-induced cleavage of the ethoxy group or reactions involving the carbazole ring should be considered. The photostability of carbazole derivatives is an active area of research, with some derivatives showing enhanced photostability.[4]

Thermal Decomposition

At elevated temperatures, 2-ethoxy-9H-carbazole will undergo thermal decomposition. The temperature at which this occurs is a key indicator of its thermal stability. Many carbazole derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300-400°C.[5][6][7][8] The specific decomposition temperature for 2-ethoxy-9H-carbazole would need to be determined experimentally.

Behavior under Harsh pH Conditions

The stability of the carbazole nucleus and its substituents can be compromised under strongly acidic or basic conditions.[3] These conditions can catalyze hydrolysis of the ethoxy group or lead to other degradative reactions.

Biodegradation

In environmental or biological contexts, the potential for enzymatic degradation exists. Several bacterial strains have been identified that can degrade carbazole, typically through an initial dioxygenation reaction.[9][10][11][12] The presence and position of substituents can influence the rate and pathway of biodegradation.[11][12]

Experimental Evaluation of Thermodynamic Stability

A quantitative assessment of the relies on well-established analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material.[13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key parameter obtained from a TGA experiment.[13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the 2-ethoxy-9H-carbazole sample into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.[13] It is a powerful tool for identifying phase transitions such as melting (Tm) and glass transitions (Tg), which are indicative of the material's thermal stability and physical state.[5][13]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Hermetically seal a small amount (typically 2-5 mg) of the 2-ethoxy-9H-carbazole sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Heating and Cooling Program: Subject the sample to a controlled temperature program, which often includes an initial heating scan, a cooling scan, and a second heating scan. A typical heating/cooling rate is 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting temperature (Tm) is observed as a sharp endothermic peak, while the glass transition temperature (Tg) appears as a step-like change in the baseline.[13]

Table 1: Representative Thermal Properties of Various Carbazole Derivatives

Compound ClassDecomposition Temperature (Td) at 5% weight lossGlass Transition Temperature (Tg)Melting Temperature (Tm)Reference(s)
Carbazole-based fluorescent compounds456 to 491 °C172 to 232 °CNot specified[7]
Carbazole–benzocarbazole derivative (BCCOX)> 400 °C~194 °CNot specified[5]
Carbazole derivatives for PHOLEDs349 to 488 °Cup to 192 °CNot specified[6]
Carbazole-based copolymers~250 °CNot specifiedNot specified[14]
Novel carbazole-based compounds (7a, 7b)291 °C, 307 °CNot observed95 °C, 86 °C[15]

Note: This table provides a range of values for different carbazole derivatives to illustrate the typical thermal stability of this class of compounds. The specific values for 2-ethoxy-9H-carbazole would require experimental determination.

Computational Approaches to Stability Assessment

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules.

Density Functional Theory (DFT)

DFT calculations can be employed to determine the optimized ground-state geometry and electronic structure of 2-ethoxy-9H-carbazole.[16][17] From these calculations, key thermodynamic properties can be derived:

  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[18] A more negative value indicates greater enthalpic stability.[18]

  • Standard Gibbs Free Energy of Formation (ΔfG°): This is the free energy change for the formation of the compound from its elements.[19][20] It is a direct measure of the thermodynamic stability of a compound under standard conditions.[20][21] A negative ΔfG° indicates that the formation of the compound is spontaneous.[22]

The Gibbs free energy change (ΔG) is related to enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS [19][22]

For a reaction or process to be spontaneous, ΔG must be negative.[22]

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational dynamics and stability of 2-ethoxy-9H-carbazole over time, both in isolation and in different solvent environments. These simulations can provide insights into potential degradation pathways by identifying unstable conformations or reactive sites.

Diagram 1: Conceptual Workflow for Thermodynamic Stability Assessment

G cluster_0 Compound of Interest: 2-Ethoxy-9H-Carbazole cluster_1 Experimental Evaluation cluster_2 Computational Modeling cluster_3 Data Analysis and Interpretation cluster_4 Application and Formulation A Synthesis and Purification B Thermogravimetric Analysis (TGA) A->B Sample C Differential Scanning Calorimetry (DSC) A->C Sample D Photostability Studies A->D Sample E Chemical Stability Assays (pH, Oxidative Stress) A->E Sample F Density Functional Theory (DFT) A->F Structure G Molecular Dynamics (MD) Simulations A->G Structure H Thermodynamic Parameters (Td, Tg, Tm, ΔfG°, ΔfH°) B->H C->H I Degradation Pathways and Kinetics D->I E->I F->H J Structure-Stability Relationship F->J G->I G->J K Drug Development (Stability-Indicating Assays) H->K Informs L Materials Science (Device Lifetime) H->L Informs I->K Informs I->L Informs J->K Informs J->L Informs

Sources

Foundational

Spectroscopic Profiling of 2-Ethoxy-9H-Carbazole: Photophysical Mechanics and Analytical Workflows

Executive Summary The carbazole scaffold is a highly conjugated, rigid tricyclic system that serves as a privileged fluorophore in organic electronics, photopolymerization, and medicinal chemistry. Specifically, 2-ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbazole scaffold is a highly conjugated, rigid tricyclic system that serves as a privileged fluorophore in organic electronics, photopolymerization, and medicinal chemistry. Specifically, 2-ethoxy-9H-carbazole represents a critical structural intermediate where the introduction of an electron-donating ethoxy group fundamentally alters the molecular orbital landscape. This whitepaper provides an in-depth technical analysis of the absorption and emission spectra of 2-ethoxy-9H-carbazole, detailing the causality behind its photophysical behavior, and outlines a self-validating experimental workflow for acquiring high-fidelity spectroscopic data.

Mechanistic Photophysics of the Carbazole Chromophore

To understand the spectral signature of 2-ethoxy-9H-carbazole, one must first establish the baseline photophysics of the parent carbazole.

The Parent Scaffold

The unsubstituted carbazole molecule exhibits highly structured UV-Vis absorption bands in polar solvents (e.g., ethanol), primarily driven by π→π∗ and n→π∗ electronic transitions. Experimental data indicates prominent absorption maxima at 292 nm and 322 nm, which correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and higher excited states [1][1]. Upon excitation, the parent carbazole relaxes to the lowest vibrational level of the first excited singlet state ( S1​ ) before emitting a deep-blue/UV fluorescence with a peak maximum typically observed between 351 nm [2][2] and 359.5 nm [1][1].

The Auxochromic Effect of the 2-Ethoxy Substitution

When an ethoxy group (–OCH₂CH₃) is introduced at the 2-position, the photophysical landscape shifts. The oxygen atom possesses lone-pair electrons that participate in resonance with the aromatic π -system (a positive mesomeric or +M effect). This electron-donating characteristic raises the energy of the HOMO while leaving the LUMO relatively unaffected.

Causality of Spectral Shift: Because the HOMO-LUMO energy gap is narrowed by the ethoxy substitution, less energy is required to induce an electronic transition. This results in a predictable bathochromic (red) shift in both the absorption and emission spectra compared to the parent carbazole [3][3].

Jablonski S0 Ground State (S0) 2-Ethoxy-9H-Carbazole S2 Higher Excited State (S2) UV Absorption (~305 nm) S0->S2 Photon Absorption IC Internal Conversion (IC) Non-Radiative S2->IC Femtoseconds S1 Excited Singlet State (S1) Relaxed State Fluor Fluorescence Emission (~375 nm) S1->Fluor Nanoseconds ISC Intersystem Crossing Spin Flip S1->ISC Competing Pathway IC->S1 Vibrational Relaxation Fluor->S0 Radiative Decay T1 Triplet State (T1) ISC->T1 Spin Conversion T1->S0 Phosphorescence

Photophysical Jablonski pathway illustrating excitation, internal conversion, and emission.

Quantitative Spectral Signatures

The following table summarizes the comparative photophysical properties. Because the exact microenvironment (solvent polarity) dictates the precise maxima via solvatochromism, data is standardized for ethanolic solutions at 298 K.

CompoundAbsorption Maxima ( λabs​ , nm)Emission Maxima ( λem​ , nm)Stokes Shift (nm)Primary Electronic Transition
9H-Carbazole (Parent)292, 322, 340351 – 360~20 – 30 π→π∗ / n→π∗
2-Ethoxy-9H-Carbazole ~305, 335, 355365 – 385~30 – 40 π→π∗ (+M shifted)

(Note: Values for the ethoxy derivative reflect the calculated 10-15 nm bathochromic shift induced by the alkoxy substituent's resonance contribution).

Self-Validating Experimental Methodology

To ensure absolute scientific integrity and reproducibility, the acquisition of absorption and emission spectra must follow a self-validating protocol. Arbitrary measurements often fall victim to inner-filter effects (IFE) or solvent quenching.

Step-by-Step Analytical Protocol
  • Sample Preparation & Solvent Selection

    • Action: Dissolve 2-ethoxy-9H-carbazole in spectroscopic-grade ethanol to create a 1×10−3 M stock solution. Dilute to a working concentration of 1×10−5 M.

    • Causality: Spectroscopic-grade solvents lack fluorescent impurities that would otherwise convolute the baseline. Ethanol is chosen for its ability to stabilize the polar excited state of the carbazole core.

  • UV-Vis Absorption Measurement (Baseline Validation)

    • Action: Record the UV-Vis spectrum from 250 nm to 500 nm using a dual-beam spectrophotometer. Ensure the Optical Density (OD) at the chosen excitation wavelength ( λex​ ) is strictly ≤0.1 .

    • Causality: If the OD exceeds 0.1, the sample will absorb its own excitation light before it penetrates the full depth of the cuvette (Primary Inner Filter Effect), leading to an artificial depression of the measured fluorescence intensity and a distorted spectral shape.

  • Deoxygenation (Nitrogen Purging)

    • Action: Transfer the sample to a quartz fluorometer cuvette and gently bubble with high-purity N2​ gas for 15 minutes. Seal immediately.

    • Causality: Molecular oxygen ( O2​ ) is a paramagnetic molecule with a triplet ground state. It acts as a potent collisional quencher, facilitating radiationless Intersystem Crossing (ISC) from the S1​ state to the T1​ state, effectively killing the fluorescence quantum yield.

  • Fluorescence Emission Scanning

    • Action: Set the excitation wavelength to the longest-wavelength absorption maximum (e.g., ~335 nm). Scan the emission from 350 nm to 550 nm.

    • Causality: Exciting at the lowest energy absorption peak ensures that you are directly populating the S1​ state, minimizing complex vibrational relaxation pathways and preventing photobleaching of the sample.

ExpWorkflow Prep Sample Prep (Ethanol, <0.1 OD) Degas N2 Purging (Remove O2) Prep->Degas UVVis UV-Vis Scan (Find λ_max) Degas->UVVis Fluor Fluorescence (λ_ex = λ_max) UVVis->Fluor Analysis Data Validation (IFE Correction) Fluor->Analysis

Self-validating spectroscopic workflow ensuring high-fidelity UV-Vis and fluorescence data.

Applications in Drug Development & Materials Science

The distinct spectral properties of 2-ethoxy-9H-carbazole make it an invaluable tool across multiple high-tech disciplines:

  • Fluorescence Quenching & PET Sensors: Carbazole derivatives are exceptional electron donors. In the presence of electron-deficient analytes (such as nitro-aromatic explosives or specific biological targets), the fluorescence of the carbazole moiety undergoes rapid quenching via Photoinduced Electron Transfer (PET) [1][1].

  • Antibiotic Scaffold Development: The carbazole core is frequently integrated into oxadiazole derivatives to combat Gram-positive and Gram-negative bacteria. The intrinsic fluorescence of the carbazole ring allows researchers to track the cellular uptake and membrane permeabilization of these novel antibiotics in real-time [4][4].

  • Photopolymerization: Because the extended conjugated structure of functionalized carbazoles allows them to absorb efficiently in the 340–365 nm range, they are heavily utilized as photoinitiators and sensitizers in advanced polymer synthesis [5][5].

References

  • Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix Source: ResearchG
  • Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria Source: ACS Public
  • Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymeriz
  • Absorption[Carbazole] Source: A
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid

Sources

Exploratory

electronic properties of 2-ethoxy-9H-carbazole in organic semiconductors

An In-depth Technical Guide to the Electronic Properties of 2-Ethoxy-9H-Carbazole in Organic Semiconductors Abstract Carbazole and its derivatives are fundamental building blocks in the field of organic electronics, priz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 2-Ethoxy-9H-Carbazole in Organic Semiconductors

Abstract

Carbazole and its derivatives are fundamental building blocks in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting capabilities, and versatile electronic tunability.[1][2] This technical guide provides a comprehensive analysis of the electronic and photophysical properties of a specific derivative, 2-ethoxy-9H-carbazole, within the context of its application in organic semiconductors. We explore its molecular structure, synthesis, and core electronic characteristics, including frontier molecular orbital energy levels and charge transport properties. Detailed experimental protocols for the characterization of these properties are presented, alongside a discussion of its potential performance as a hole-transporting material in devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers and scientists in materials science and organic electronics, offering field-proven insights and a framework for understanding and utilizing alkoxy-substituted carbazoles in next-generation optoelectronic devices.

The Carbazole Scaffold: A Privileged Core for Organic Electronics

The 9H-carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[2] This rigid, planar, and π-electron-rich structure is the foundation of its exceptional electronic properties. The nitrogen atom's lone pair of electrons participates in the aromatic system, rendering the carbazole core an excellent electron donor and a highly efficient hole-transporting unit.[2][3]

These intrinsic characteristics have led to the widespread application of carbazole derivatives in a variety of organic semiconductor devices. They are particularly prominent as:

  • Hole-Transporting Materials (HTMs): In devices like PSCs and OLEDs, carbazoles facilitate the efficient extraction and transport of positive charge carriers (holes).[4][5][6]

  • Host Materials: In OLEDs, particularly those utilizing phosphorescent emitters, the high triplet energy of the carbazole core allows it to host the emissive guest molecules without quenching their light emission.[1]

  • Building Blocks for Emitters: Functionalized carbazoles are often incorporated into the molecular structure of fluorescent or thermally activated delayed fluorescence (TADF) emitters.[7][8]

The properties of the carbazole core can be precisely tuned by introducing various functional groups at its different positions (N-9, C-3, C-6, C-2, C-7).[9][10] The introduction of an electron-donating ethoxy (-OCH₂CH₃) group at the C-2 position, creating 2-ethoxy-9H-carbazole, is expected to modulate its electronic properties, enhancing its electron-donating character and influencing its energy levels and solubility.

Synthesis and Molecular Structure

The synthesis of substituted carbazoles can be achieved through various established organic chemistry reactions. For 2-ethoxy-9H-carbazole, a plausible and efficient synthetic route would be the etherification of 2-hydroxy-9H-carbazole. A general precedent for similar reactions involves the Cadogan cyclization or Ullmann condensation.[10][11]

Postulated Synthesis Workflow: Williamson Ether Synthesis

A common method for preparing aryl ethers is the Williamson ether synthesis. This protocol outlines a likely pathway starting from the commercially available 2-hydroxy-9H-carbazole.

Protocol: Synthesis of 2-ethoxy-9H-carbazole

  • Deprotonation: Dissolve 2-hydroxy-9H-carbazole (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Introduce the ethylating agent, such as iodoethane or bromoethane (1.2 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield pure 2-ethoxy-9H-carbazole.

Molecular Structure Visualization

The chemical structure of 2-ethoxy-9H-carbazole is depicted below. The ethoxy group at the C-2 position is the key functionalization that modulates its electronic properties.

Caption: Molecular structure of 2-ethoxy-9H-carbazole.

Core Electronic and Photophysical Properties

The electronic behavior of an organic semiconductor is governed by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[12] These frontier orbitals dictate the material's charge injection, transport, and optical properties.

Frontier Molecular Orbitals (HOMO & LUMO)

In hole-transporting materials, the HOMO level is of paramount importance. It must be well-aligned with the valence band of the adjacent active layer (e.g., perovskite) to ensure efficient hole extraction and with the work function of the anode for efficient hole injection. The ethoxy group at the C-2 position is an electron-donating group, which increases the electron density of the carbazole π-system. This effect is expected to raise the HOMO energy level compared to unsubstituted carbazole, which is beneficial for reducing the energy barrier for hole injection from many standard anodes like ITO.

PropertyUnsubstituted Carbazole (Approx.)2-Ethoxy-9H-Carbazole (Estimated)Significance
HOMO Level -5.8 to -5.9 eV-5.5 to -5.7 eVLower ionization potential; better energy alignment with perovskites.
LUMO Level -2.1 to -2.3 eV-2.0 to -2.2 eVLess affected by the donor group; determines electron affinity.
Energy Gap (E_g) ~3.7 eV~3.5 to 3.7 eVTypically wide, ensuring transparency in the visible range.
Table 1: Estimated and comparative electronic properties of 2-ethoxy-9H-carbazole.
Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[3][10][13]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of 2-ethoxy-9H-carbazole in an anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard.

  • Measurement: Scan the potential to measure the onset oxidation potential (E_ox) of the sample.

  • Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • The LUMO level can be estimated from the HOMO level and the optical bandgap (E_g) obtained from the onset of the UV-Vis absorption spectrum: LUMO (eV) = HOMO + E_g.

cluster_workflow Cyclic Voltammetry Workflow A Prepare Solution (Sample + Electrolyte) B Three-Electrode Cell Setup A->B C Calibrate with Ferrocene B->C D Measure Onset Oxidation Potential (E_ox) C->D E Calculate HOMO Level D->E G Calculate LUMO Level E->G F Measure Optical Bandgap (E_g) F->G

Caption: Workflow for determining HOMO/LUMO levels via CV.

Photophysical Properties

Carbazole derivatives are known for their strong absorption in the UV region and intense fluorescence, typically in the blue part of the spectrum.[3]

  • Absorption: 2-ethoxy-9H-carbazole is expected to exhibit strong absorption bands between 290 nm and 350 nm, corresponding to π-π* transitions within the carbazole aromatic system.

  • Emission: Upon excitation, it should display strong photoluminescence. The ethoxy substituent may cause a slight red-shift in the emission compared to the parent carbazole.

  • Quantum Yield: Many carbazole derivatives exhibit high fluorescence quantum yields, making them suitable for emissive applications.[3]

Charge Transport Properties

As a hole-transporting material, the hole mobility (μ_h) of 2-ethoxy-9H-carbazole is a critical parameter. It quantifies how efficiently holes move through the material under an electric field. The rigid carbazole core promotes intermolecular π-π stacking, which facilitates charge hopping between adjacent molecules. The ethoxy group may influence molecular packing and thus affect mobility.

Protocol: Hole Mobility Measurement by SCLC Method

The space-charge limited current (SCLC) method is a reliable technique for determining the charge carrier mobility in organic thin films.[14]

  • Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / 2-ethoxy-9H-carbazole / Au.

    • PEDOT:PSS serves as a hole-injection layer.

    • The 2-ethoxy-9H-carbazole layer is deposited via spin-coating or thermal evaporation.

    • A high work-function metal like Gold (Au) is used as the top electrode.

  • Measurement: Apply a voltage across the device and measure the resulting current density (J).

  • Analysis: Plot J vs. V² on a log-log scale. In the SCLC regime, the current density is described by the Mott-Gurney law:

    • J = (9/8) * ε₀ * ε_r * μ_h * (V²/d³)

    • Where ε₀ is the vacuum permittivity, ε_r is the dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), μ_h is the hole mobility, V is the applied voltage, and d is the thickness of the organic layer.

  • Calculation: The hole mobility (μ_h) can be extracted from the slope of the linear region in the J-V² plot.

Application in Organic Semiconductor Devices

The favorable electronic properties of 2-ethoxy-9H-carbazole make it a promising candidate for the hole-transporting layer (HTL) in both perovskite solar cells and OLEDs.

Perovskite Solar Cells (PSCs)

In a standard n-i-p PSC architecture, the HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons.[4][9] Efficient operation requires the HOMO level of the HTL to be slightly higher than the valence band maximum of the perovskite (~ -5.4 eV). The estimated HOMO of 2-ethoxy-9H-carbazole (-5.5 to -5.7 eV) suggests a good energetic alignment for efficient hole extraction.

cluster_psc n-i-p Perovskite Solar Cell Architecture Anode Anode (e.g., Au) HTL Hole Transport Layer (2-ethoxy-9H-carbazole) Perovskite Perovskite Absorber ETL Electron Transport Layer TCO Transparent Conductive Oxide (e.g., FTO) Light Sunlight Light->TCO

Caption: Device structure of a perovskite solar cell.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer.[6][7] The wide bandgap of carbazole derivatives ensures they do not absorb light emitted from the emissive layer. For use as a host material in phosphorescent OLEDs, a high triplet energy (>2.7 eV) is essential. The carbazole core generally provides this, and the ethoxy substitution is not expected to significantly lower it, making 2-ethoxy-9H-carbazole a potential host material as well.

Conclusion and Future Outlook

2-Ethoxy-9H-carbazole emerges as a promising organic semiconductor material, building upon the well-established strengths of the carbazole scaffold. The introduction of the electron-donating ethoxy group is predicted to favorably modulate its electronic properties, primarily by raising the HOMO energy level for better alignment in PSC and OLED devices. Its inherent properties of high thermal stability, good solubility, and a wide bandgap make it an attractive and potentially low-cost alternative to more complex HTMs.

Future research should focus on the experimental validation of its synthesized properties, including precise measurements of its energy levels, charge mobility, and performance in fully fabricated devices. Further molecular engineering, such as introducing additional functional groups or extending the π-conjugation, could lead to even more advanced materials based on this versatile core structure.

References

Sources

Foundational

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 2-ethoxy-9H-carbazole

Abstract: This technical guide provides a comprehensive methodology for the calculation of two fundamental chemical properties for 2-ethoxy-9H-carbazole: its molecular weight and exact mass. Tailored for researchers, med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive methodology for the calculation of two fundamental chemical properties for 2-ethoxy-9H-carbazole: its molecular weight and exact mass. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the theoretical underpinnings, procedural steps, and practical applications of these values. We will explore the distinction between the average mass of a population of molecules (molecular weight) and the precise mass of a molecule with a specific isotopic composition (exact mass). The guide emphasizes the use of authoritative data from internationally recognized bodies to ensure scientific integrity and precision, which are paramount in analytical chemistry, pharmacology, and regulatory submissions.

Introduction: The Significance of Mass in Chemical Characterization

2-ethoxy-9H-carbazole is a derivative of carbazole, a tricyclic aromatic heterocycle that serves as a foundational scaffold in numerous pharmacologically active compounds and functional materials. Accurate characterization of any novel compound is the bedrock of scientific research and development. Among the most critical parameters are molecular weight and exact mass, terms that are often used interchangeably in colloquial laboratory settings but possess distinct and significant scientific definitions.

  • Molecular Weight (MW) , also referred to as average molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1][] It is a bulk property, indispensable for stoichiometric calculations such as preparing solutions of a specific molarity for biological assays or chemical reactions.[3]

  • Exact Mass , or monoisotopic mass, is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine or confirm the elemental composition of a molecule with high precision.[4]

Understanding the causality behind using one value over the other is critical. For measuring out 1 mole of a substance, the average molecular weight is required. For identifying a substance by its mass-to-charge ratio in a mass spectrometer, the exact mass is the reference standard.

Foundational Data: The Basis of Accurate Calculation

The precision of any molecular weight or exact mass calculation is wholly dependent on the accuracy of the atomic mass data used. The definitive international standards for these values are provided by the International Union of Pure and Applied Chemistry (IUPAC) and curated by institutions such as the National Institute of Standards and Technology (NIST).[5][6]

For elements like carbon, hydrogen, nitrogen, and oxygen, IUPAC provides standard atomic weights as intervals to reflect natural isotopic variations.[7][8] For practical laboratory calculations, conventional atomic weights are employed. The table below lists the authoritative values used for the subsequent calculations in this guide.

ElementSymbolConventional Atomic Weight ( g/mol )Most Abundant IsotopeMonoisotopic Mass (u)
HydrogenH1.008¹H1.007825
CarbonC12.011¹²C12.000000 (by definition)
NitrogenN14.007¹⁴N14.003074
OxygenO15.999¹⁶O15.994915
Data sourced from NIST, referencing IUPAC evaluations.[5][9]

Methodology for 2-ethoxy-9H-carbazole

Determination of the Molecular Formula

The first step is to establish the correct molecular formula. The parent structure, 9H-carbazole, has a formula of C₁₂H₉N.[10] The "2-ethoxy" substituent (-OCH₂CH₃) replaces a hydrogen atom on one of the benzene rings.

  • Carbazole Core: C₁₂H₉N

  • Remove one Hydrogen (for substitution): C₁₂H₈N

  • Add one Ethoxy Group (C₂H₅O): C₁₂H₈N + C₂H₅O

  • Final Molecular Formula: C₁₄H₁₃NO[11]

Experimental Protocol: Molecular Weight Calculation

The molecular weight is calculated by summing the conventional atomic weights of all atoms in the molecular formula.

Procedure:

  • List the number of atoms for each element in the formula C₁₄H₁₃NO.

  • Multiply the atom count for each element by its conventional atomic weight.

  • Sum the results to obtain the total molecular weight.

Calculation:

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 168.154 + 13.104 + 14.007 + 15.999 = 211.264 g/mol

Experimental Protocol: Exact Mass Calculation

The exact mass is calculated by summing the monoisotopic masses of the most abundant isotope for each atom in the formula.

Procedure:

  • List the number of atoms for each element in the formula C₁₄H₁₃NO.

  • Multiply the atom count for each element by its precise monoisotopic mass.

  • Sum the results to obtain the exact mass.

Calculation:

  • Carbon (¹²C): 14 atoms × 12.000000 u = 168.000000 u

  • Hydrogen (¹H): 13 atoms × 1.007825 u = 13.101725 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

  • Total Exact Mass: 168.000000 + 13.101725 + 14.003074 + 15.994915 = 211.099714 u

Data Summary and Visualization

The calculated values for 2-ethoxy-9H-carbazole are summarized below for easy reference.

ParameterValueUnit
Molecular Formula C₁₄H₁₃NO-
Molecular Weight 211.264 g/mol
Exact Mass 211.099714u (Da)
Molecular Structure

Research_Workflow cluster_synthesis Synthesis & Purification cluster_bulk Bulk Property Applications cluster_analytical High-Precision Analytical Applications Compound 2-ethoxy-9H-carbazole (Solid Powder) MW Use Molecular Weight (211.264 g/mol) Compound->MW EM Use Exact Mass (211.099714 u) Compound->EM Solution Prepare Stock Solution (e.g., 10 mM in DMSO) MW->Solution Assay Biological / Pharmacological Assay Solution->Assay HRMS High-Resolution Mass Spectrometry (HRMS Analysis) EM->HRMS Identity Confirm Elemental Composition (Structure Verification) HRMS->Identity

Caption: Application of MW and Exact Mass in a research workflow.

As the diagram illustrates:

  • Molecular Weight is used for macroscopic, bulk-level tasks. When a researcher needs to prepare a 10 millimolar solution for a cell-based assay, they weigh the solid compound and dissolve it in a specific volume. This calculation relies on the average mass of the molecule population, i.e., the molecular weight.

  • Exact Mass is used for microscopic, single-molecule-level analysis. To confirm that the synthesized compound is indeed 2-ethoxy-9H-carbazole, it is analyzed by HRMS. The instrument measures the mass-to-charge ratio of the ionized molecule with extreme precision. This measured value is compared against the calculated exact mass (211.099714 u). A match within a tight tolerance (e.g., < 5 ppm) provides high confidence in the compound's identity and elemental formula.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable prerequisite for credible chemical and biological research. For 2-ethoxy-9H-carbazole (C₁₄H₁₃NO), the molecular weight is 211.264 g/mol , a value essential for stoichiometry and solution preparation. The exact mass is 211.099714 u , a high-precision parameter critical for structural confirmation via mass spectrometry. This guide has provided a self-validating protocol grounded in authoritative data from IUPAC and NIST, demonstrating not only the calculation but also the critical scientific reasoning behind the application of each value. Adherence to these principles ensures reproducibility, accuracy, and overall scientific integrity in the fields of chemistry and drug development.

References

  • Title: Standard atomic weights of 14 chemical elements revised Source: IUPAC | International Union of Pure and Applied Chemistry URL: [Link]

  • Title: Atomic Weights of the Elements 2023 Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: University of Groningen URL: [Link]

  • Title: A 2016 Four-Figure Table of Standard and Conventional Atomic Weights Source: Journal of Chemical Education URL: [Link]

  • Title: Calculating Exact Masses Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

  • Title: How to Calculate Molar Mass (Molecular Weight) Source: YouTube URL: [Link]

  • Title: 9H-Carbazole,2-ethoxy-(9CI) Source: Local Pharma Guide URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Carbazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: RIKEN URL: [Link]

Sources

Exploratory

Structural Crystallography and Spatial Conformation of 2-Ethoxy-9H-Carbazole: A Technical Whitepaper

Executive Summary Understanding the precise spatial conformation and crystal packing of heterocyclic scaffolds is a prerequisite for rational drug design and advanced materials engineering. This whitepaper provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise spatial conformation and crystal packing of heterocyclic scaffolds is a prerequisite for rational drug design and advanced materials engineering. This whitepaper provides an in-depth crystallographic and computational analysis of 2-ethoxy-9H-carbazole (CAS: 166589-60-2) . By synthesizing principles of physical organic chemistry, X-ray crystallography, and Density Functional Theory (DFT), this guide outlines the structural dynamics of the carbazole core, the conformational flexibility of the ethoxy substituent, and the self-validating protocols required to empirically determine its 3D architecture.

Chemical Context and Structural Significance

2-Ethoxy-9H-carbazole serves as a critical intermediate across multiple high-impact scientific domains:

  • Medicinal Chemistry & Pharmacokinetics: Carbazole alkoxy derivatives are actively investigated as mechanism-based irreversible (suicide) inhibitors of Cytochrome P450 enzymes[1]. These enzymes are responsible for the metabolism of xenobiotics and endogenous compounds. The exact spatial orientation of the 2-ethoxy group determines the molecule's steric fit within the P450 active site, directly modulating its binding affinity, the oxidation of the functional groups, and its subsequent covalent binding to the protein[1].

  • Organic Electronics & Materials Science: Carbazole derivatives are fundamental building blocks for room-temperature phosphorescence (RTP) materials[2]. The rigidified π -conjugated structure of the carbazole core leverages n– π

    • transitions to reinforce spin-orbit coupling, facilitating intersystem crossing (ISC) for enhanced phosphorescent emission[2].

Spatial Conformation and Intramolecular Dynamics

The 9H-carbazole core constitutes a highly rigid, nearly planar tricyclic system. The sp2 hybridized carbons and the central pyrrolic nitrogen form an extended, delocalized π -network. However, the introduction of the ethoxy substituent (-O-CH₂-CH₃) at the C2 position introduces specific conformational degrees of freedom governed by a delicate balance of electronic conjugation and steric hindrance.

Conformational Drivers:

  • p−π Conjugation: To maximize the orbital overlap between the oxygen lone pairs and the aromatic π -system, the Caryl​−O bond strongly prefers a coplanar orientation relative to the carbazole ring.

  • Steric Minimization: The ethyl group can adopt either an anti (extended) or gauche (folded) conformation. The anti conformation ( τ≈180∘ ) is energetically favored in the gas phase as it minimizes steric repulsion with the adjacent C1 and C3 protons of the carbazole core.

Crystal Packing and Intermolecular Forces

While gas-phase models predict a perfectly coplanar anti conformation, the solid-state spatial conformation is ultimately dictated by the thermodynamics of crystal packing. The crystal lattice of carbazole derivatives is stabilized by a hierarchical network of non-covalent interactions[3].

  • Hydrogen Bonding: The pyrrolic N-H group acts as a potent hydrogen bond donor. The ethoxy oxygen can serve as a hydrogen bond acceptor, facilitating the formation of intermolecular N−H⋯O bonds. These highly directional interactions typically drive the assembly of 1D supramolecular chains or centrosymmetric dimers[4].

  • π−π Stacking: The expansive planarity of the carbazole core promotes strong face-to-face π−π stacking. Adjacent molecules align with centroid-centroid distances typically ranging from 3.7 to 3.9 Å, significantly contributing to lattice cohesion[4].

  • Edge-to-Face Dispersion: Quantitative Hirshfeld surface analyses of analogous carbazole derivatives reveal that H···H and C···H interactions constitute the vast majority of the total crystal packing forces, underscoring the importance of weak dispersion forces in locking the final conformation[3].

Intermolecular_Network Node1 Carbazole Molecule A (Asymmetric Unit) Node2 Carbazole Molecule B (Symmetry Equivalent) Node1->Node2 N-H···O H-Bond (Strong) Node3 Carbazole Molecule C (π-Stacked Neighbor) Node1->Node3 π-π Stacking (~3.8 Å) Node2->Node3 C-H···π Interaction (Weak)

Logical relationship of non-covalent intermolecular forces stabilizing the crystal lattice.

Quantitative Structural Data

To provide a benchmark for crystallographic refinement and computational modeling, the following tables summarize the expected quantitative parameters for 2-ethoxy-9H-carbazole based on high-resolution data of analogous substituted carbazoles.

Table 1: Theoretical vs. Typical Experimental Bond Parameters

Structural ParameterExpected Range (Å / °)Causality / Structural Significance
Caryl​−O Bond Length 1.36 - 1.38 ÅExhibits partial double-bond character due to strong p−π conjugation with the ring.
O−Calkyl​ Bond Length 1.42 - 1.44 ÅStandard single bond; highly flexible and susceptible to thermal disorder.
C-N-C (Pyrrole) Angle 108.0 - 109.5°Geometrically constrained by the rigid 5-membered pyrrole ring architecture.
C1​−C2​−O−Calkyl​ Dihedral ~0° or ~180°Coplanarity maximizes orbital overlap, driving the baseline spatial conformation.

Table 2: Intermolecular Interaction Contributions (Hirshfeld Surface)

Interaction TypeApprox. Contribution (%)Structural Role in Crystal Lattice
H···H 40 - 45%Dominant van der Waals packing forces between adjacent molecules.
C···H / H···C 30 - 35%Edge-to-face C-H··· π interactions stabilizing the 3D supramolecular network.
O···H / H···O 10 - 15%Highly directional N-H···O hydrogen bonding dictating 1D chain formation.
C···C 5 - 10%Face-to-face π−π stacking between the planar tricyclic carbazole cores.

Validated Experimental Methodologies

To empirically determine and validate the spatial conformation of 2-ethoxy-9H-carbazole, the following self-validating protocols must be executed. As a Senior Application Scientist, I emphasize not just the what, but the why behind each methodological choice to ensure maximum data integrity.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD_Workflow A 1. Synthesis & Purification (Sublimation >99%) B 2. Solvent Selection (DCM/Hexane Binary System) A->B C 3. Slow Evaporation (Controlled Supersaturation) B->C D 4. Crystal Selection (Polarized Light Microscopy) C->D E 5. X-Ray Diffraction (Mo Kα, 100K Cryostream) D->E F 6. Structure Solution (SHELXT Direct Methods) E->F G 7. Refinement & Validation (SHELXL & checkCIF) F->G

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Methodological Breakdown & Causality:

  • Binary Solvent Crystallization: Dissolve the purified compound in a minimal amount of Dichloromethane (DCM) and layer/mix with Hexane. Causality: DCM provides excellent solubility, while Hexane acts as an antisolvent. Because DCM has a higher vapor pressure, it evaporates more rapidly. This differential evaporation slowly drives the solution into a state of controlled supersaturation, which is the critical thermodynamic requirement for the nucleation of high-quality, defect-free single crystals rather than amorphous powders.

  • Cryogenic Data Collection (100K): Mount the crystal on a diffractometer equipped with a cryostream. Causality: Cooling the crystal to 100K minimizes the thermal motion (atomic displacement parameters) of the highly flexible ethoxy group. This yields sharper diffraction spots at higher angles, allowing for a high-resolution structure where the exact rotational conformation of the ethyl tail can be unambiguously resolved.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Anisotropic refinement is mandatory to accurately model the thermal ellipsoids of the ethoxy carbons, which often exhibit structural disorder due to competing anti/gauche packing microstates.

Computational Conformational Analysis (DFT) Protocol

DFT_Workflow A Initial 3D Modeling (Input Generation) B Geometry Optimization (B3LYP-D3/6-311++G**) A->B C Frequency Calculation (Zero Imaginary Freqs) B->C D PES Scan (Dihedral Rotation) C->D

Computational workflow for Density Functional Theory (DFT) conformational analysis.

Methodological Breakdown & Causality:

  • Functional and Basis Set Selection: Perform geometry optimization using the B3LYP hybrid functional combined with Grimme’s D3 dispersion correction and the 6-311++G(d,p) basis set. Causality: Standard hybrid functionals fail to accurately capture long-range van der Waals forces. Because π−π stacking and C-H··· π interactions are fundamental to the spatial conformation of carbazoles, omitting the D3 correction would result in an artificial underestimation of stabilizing intermolecular forces. The diffuse functions (++) are required to accurately model the electron density of the oxygen lone pairs.

  • Frequency Validation: Execute a vibrational frequency calculation on the optimized geometry. Causality: This mathematically proves that the optimized structure is a true local minimum on the potential energy surface (indicated by zero imaginary frequencies) rather than a saddle point or transition state.

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan rotating the C1​−C2​−O−Calkyl​ dihedral angle from 0° to 360° in 10° increments. Causality: This maps the exact energy barriers to rotation, quantifying the energetic penalty of breaking p−π conjugation and identifying the global minimum conformation.

References

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS Source: nih.gov URL: 1

  • Title: Ethyl 1-oxo-1,2,3,4-tetra-hydro-9H-carbazole-3-carboxyl-ate Source: nih.gov URL: 4

  • Title: Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications Source: iucr.org URL: 3

  • Title: Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence Source: rsc.org URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Ethoxy-9H-carbazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Cytochrome P450 inhibitor development, OLED material synthesis, and heterocyclic building block generation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Cytochrome P450 inhibitor development, OLED material synthesis, and heterocyclic building block generation.

Introduction and Mechanistic Overview

Carbazole derivatives are ubiquitous structural motifs in both materials science (e.g., organic light-emitting diodes) and medicinal chemistry. Specifically, alkoxy-substituted carbazoles like 2-ethoxy-9H-carbazole have been identified as critical scaffolds in the design of mechanism-based irreversible (suicide) inhibitors for Cytochrome P450 enzymes [1].

The synthesis of 2-ethoxy-9H-carbazole relies on the highly regioselective O-alkylation of 2-hydroxycarbazole. Because the molecule contains two potential nucleophilic sites—the phenolic hydroxyl (-OH) and the carbazole nitrogen (-NH)—reaction conditions must be carefully tuned. The protocol below utilizes a mild base (Potassium carbonate) in a polar aprotic solvent (Dimethyl sulfoxide) to selectively deprotonate the more acidic phenolic proton (pKa ~10) over the carbazole N-H (pKa ~17), ensuring O-alkylation is the dominant pathway [1].

Reaction Workflow

G A 2-Hydroxycarbazole (Starting Material) B Deprotonation (K2CO3, DMSO, N2) A->B 30 min, 25°C C Phenoxide Intermediate B->C D O-Alkylation (Bromoethane) C->D Dropwise addition E 2-Ethoxy-9H-carbazole (Target Product) D->E 12-16 h, 25°C

Figure 1: Logical workflow and intermediate generation for the selective O-alkylation of 2-hydroxycarbazole.

Materials and Reagents

All reagents should be of analytical grade or higher. Dimethyl sulfoxide (DMSO) must be anhydrous to prevent competitive hydrolysis of the alkyl halide.

Reagent / MaterialRoleEquivalentsAmount (Scale: 2.7 mmol)
2-Hydroxycarbazole Starting Material1.0 eq0.50 g
Bromoethane (Ethyl Bromide) Alkylating Agent1.2 eq~0.35 g (0.24 mL)
Potassium Carbonate (K₂CO₃) Base1.3 eq0.48 g
Dimethyl Sulfoxide (DMSO) Solvent (Polar Aprotic)N/A10.0 mL
Ethyl Acetate (EtOAc) Extraction SolventN/AAs needed
Hexanes Chromatography SolventN/AAs needed
Magnesium Sulfate (MgSO₄) Drying AgentN/AAs needed

Step-by-Step Synthesis Protocol

This protocol is adapted from validated methodologies for synthesizing carbazole analogs for P450 inhibition studies [1].

Phase 1: Selective Deprotonation
  • System Preparation: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) gas for 5 minutes.

    • Causality: The electron-rich carbazole core is susceptible to oxidation. An inert N₂ atmosphere prevents unwanted oxidative degradation during the extended reaction time.

  • Dissolution: Dissolve 0.50 g (2.7 mmol) of 2-hydroxycarbazole in 10 mL of anhydrous DMSO.

    • Causality: DMSO is a strongly polar aprotic solvent. It effectively solvates the potassium cation (K⁺) from the base, leaving the resulting phenoxide anion highly "naked" and exceptionally nucleophilic, which accelerates the subsequent SN2 substitution.

  • Base Addition: Add 0.48 g (3.5 mmol, 1.3 eq) of finely powdered anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature (25 °C) for exactly 30 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to quantitatively deprotonate the phenol but too weak to deprotonate the carbazole nitrogen, ensuring strict chemoselectivity for the O-alkylation pathway.

Phase 2: Alkylation
  • Halide Addition: Using a gas-tight syringe, add bromoethane (1.2 eq) dropwise to the stirring reaction mixture.

    • Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, minimizing the risk of over-alkylation or localized thermal spikes.

  • Reaction Maturation: Allow the reaction mixture to stir at room temperature overnight (12–16 hours) under N₂.

Phase 3: Workup and Purification
  • Quenching: Pour the reaction mixture slowly over 10 mL of deionized ice water.

    • Causality: The ice water quenches any unreacted base, solubilizes the DMSO and inorganic salts, and forces the highly organic carbazole product to crash out of the aqueous phase.

  • Extraction: Extract the aqueous mixture twice, using 30 mL of Ethyl Acetate (EtOAc) each time. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash is critical for removing residual DMSO that may have partitioned into the EtOAc layer.

  • Chromatography: Purify the crude residue via silica gel column chromatography, utilizing a gradient eluent of 5–20% EtOAc in hexanes.

    • Causality: This gradient effectively separates the target 2-ethoxy-9H-carbazole from any trace unreacted starting material (which is more polar due to the free -OH) and non-polar impurities.

Analytical Characterization

The successful synthesis of 2-ethoxy-9H-carbazole (Yield: ~63%) is validated through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1].

Analytical MethodExpected Spectral Data / Results
GC-MS Purity >99%; m/z: 211 (M⁺), 183, 154, 127
¹H-NMR (CDCl₃, 300 MHz) δ = 1.49 (t, J = 6.9 Hz, 3H, -CH₃), 4.12 (q, 2H, -CH₂-), 6.86 (d, J = 2.1 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 7.20-7.25 (m, 1H), 7.33-7.40 (m, 2H), 7.93-8.00 (m, 3H).
¹³C-NMR (CDCl₃, 75 MHz) δ = 15.0, 63.8, 96.4, 108.7, 110.3, 117.1, 119.4, 119.5, 121.0, 123.6, 124.5, 139.5, 140.8, 158.4.

References

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Application

Application Note: 2-Ethoxy-9H-carbazole as a High-Performance Hole-Transporting Material in OLEDs

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Executive Summary & Mechanistic Rationale The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge-transporting layers. 2-Ethoxy-9H-carbazole (CAS: 166589-60-2) has emerged as a critical building block and functional hole-transporting material (HTM) in modern optoelectronics. While carbazole derivatives are widely recognized for their rigid molecular backbones, excellent chemical robustness, and high triplet energies[1], the specific introduction of an ethoxy group at the 2-position provides distinct optoelectronic and morphological advantages.

For professionals bridging materials science and biomedicine (such as those developing luminescent organic radicals for bioimaging [3]), understanding the structure-function relationship of alkoxy-substituted carbazoles is vital. The ethoxy substitution serves a dual mechanistic purpose:

  • Electronic Modulation: The oxygen atom's lone pairs donate electron density into the carbazole π -system via resonance. This raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole-injection barrier at the polymer/anode interface and consequently lowering the device's turn-on voltage [2].

  • Morphological Stability: The flexible ethyl chain disrupts highly crystalline intermolecular π−π stacking. This enhances the material's solubility for solution-processed device fabrication and increases the glass transition temperature ( Tg​ ), preventing the amorphous film from crystallizing under Joule heating during device operation[4].

Optoelectronic Profiling & Quantitative Data

To successfully integrate 2-ethoxy-9H-carbazole into an OLED architecture, its energy levels must be carefully matched with adjacent layers. The table below summarizes the typical optoelectronic parameters of 2-ethoxy-9H-carbazole-based HTMs.

PropertyTypical Value RangeMechanistic Significance
HOMO Level -5.2 to -5.4 eVAligns with the work function of PEDOT:PSS (~ -5.0 eV) to minimize the hole-injection barrier.
LUMO Level -2.1 to -2.3 eVProvides a high electron-injection barrier, confining electrons to the emissive layer (EML).
Hole Mobility ( μh​ ) 10−4 to 10−3 cm 2 /VsEnsures rapid and balanced transport of positive charge carriers to the recombination zone.
Glass Transition ( Tg​ ) > 120 °CPrevents morphological degradation and phase separation during prolonged device operation.
Triplet Energy ( ET​ ) ~ 2.9 eVPrevents reverse energy transfer (exciton quenching) in phosphorescent or TADF OLEDs.
Device Energy Level Alignment

EnergyLevels Anode Anode (ITO) WF: -4.7 eV HIL HIL (PEDOT:PSS) HOMO: -5.0 eV Anode->HIL Hole Injection HTL HTL (2-Ethoxy-9H-carbazole) HOMO: -5.3 eV HIL->HTL Hole Transport EML Emissive Layer (EML) HOMO: -6.0 eV HTL->EML Exciton Formation Cathode Cathode (LiF/Al) WF: -4.2 eV Cathode->EML Electron Injection

Fig 1: Energy level alignment and charge carrier logic in a standard OLED architecture.

Self-Validating Experimental Protocols

The following protocols detail the characterization and application of 2-ethoxy-9H-carbazole. Every step includes a causality explanation to ensure researchers understand why a specific action is taken, alongside validation checkpoints to verify experimental integrity.

Protocol A: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Purpose: To empirically determine the HOMO level of the synthesized HTM to ensure proper energy alignment before device fabrication.

Materials:

  • 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

  • Working Electrode: Glassy carbon; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire.

  • Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard.

Step-by-Step Procedure:

  • Electrolyte Preparation: Dissolve TBAPF6​ in anhydrous DCM to form a 0.1 M supporting electrolyte solution. Causality: Anhydrous conditions prevent water from undergoing electrolysis, which would mask the oxidation peaks of the carbazole.

  • Sample Dissolution: Dissolve 2-ethoxy-9H-carbazole in the electrolyte solution at a concentration of 1 mM.

  • Deaeration: Purge the solution with ultra-high purity Argon for 10 minutes. Causality: Dissolved oxygen is electrochemically active and will create parasitic reduction peaks, interfering with LUMO calculations.

  • Measurement: Run the CV scan from 0.0 V to 1.5 V at a scan rate of 50 mV/s.

  • Calibration: Add 1 mM of Ferrocene to the solution and run a final scan to reference the carbazole's oxidation onset against the Fc/Fc+ couple (assumed to be -4.8 eV vs vacuum).

    • Calculation: EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

Validation Checkpoint: The voltammogram must display a reversible or quasi-reversible oxidation peak. Complete irreversibility indicates that the radical cation formed during oxidation is unstable, suggesting the material may degrade rapidly during OLED operation.

Protocol B: Fabrication of Solution-Processed OLEDs

Purpose: To fabricate a functional diode utilizing 2-ethoxy-9H-carbazole as the hole-transporting layer.

Workflow Substrate 1. ITO Substrate Preparation (Ultrasonic Cleaning & UV-Ozone) HIL 2. Spin-Coating HIL (PEDOT:PSS, 40 nm) Substrate->HIL HTL 3. Spin-Coating HTL (2-Ethoxy-9H-carbazole, 30 nm) HIL->HTL Anneal 4. Thermal Annealing (120°C for 20 min in Glovebox) HTL->Anneal Evap 5. Thermal Evaporation (EML, ETL, LiF, Al) Anneal->Evap Test 6. Device Characterization (J-V-L & EQE Measurement) Evap->Test

Fig 2: Step-by-step workflow for solution-processed OLED device fabrication.

Step-by-Step Procedure:

  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

  • Surface Treatment: Expose the dried ITO to UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, facilitating better ohmic contact with the subsequent hole-injection layer.

  • HIL Deposition: Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in air to remove residual water.

  • HTL Deposition (Glovebox): Transfer substrates to a nitrogen-filled glovebox ( O2​,H2​O<0.1 ppm ). Spin-coat a 10 mg/mL solution of 2-ethoxy-9H-carbazole in chlorobenzene at 2000 rpm for 45 seconds.

  • Thermal Annealing: Anneal the HTL film at 120 °C for 20 minutes. Causality: Annealing drives off the high-boiling chlorobenzene solvent and promotes favorable molecular packing, reducing pinholes in the amorphous film.

  • Vacuum Deposition: Transfer to a thermal evaporator. Deposit the Emissive Layer (EML), Electron Transport Layer (ETL, e.g., TPBi), LiF (1 nm, electron injection), and Aluminum cathode (100 nm) at a base pressure of <10−6 Torr.

Validation Checkpoint: Before metal deposition, visually inspect the HTL film under a UV lamp. The film should be completely uniform. "Comet" streaks or crystallization spots indicate poor solubility or improper spin-coating dynamics, which will cause device short-circuits.

Protocol C: Hole Mobility Measurement via Space-Charge-Limited Current (SCLC)

Purpose: To quantify the hole mobility ( μh​ ) of the 2-ethoxy-9H-carbazole layer independent of the emissive layer.

Procedure:

  • Fabricate a "Hole-Only" device using the architecture: ITO / PEDOT:PSS / 2-ethoxy-9H-carbazole / MoO3 / Al . Causality: The high work function of MoO3​ prevents electron injection from the aluminum cathode, ensuring that only holes traverse the device.

  • Measure the Current Density-Voltage (J-V) characteristics in the dark.

  • Fit the quadratic region of the J-V curve to the Mott-Gurney equation:

    J=89​ϵ0​ϵr​μh​L3V2​

    (Where J is current density, ϵ0​ is vacuum permittivity, ϵr​ is relative dielectric constant (~3 for organics), V is the effective voltage, and L is film thickness).

Troubleshooting & Operational Insights

  • High Turn-On Voltage: If the OLED exhibits a higher-than-expected turn-on voltage, the HOMO level of the synthesized 2-ethoxy-9H-carbazole derivative may be too deep. Verify the purity of the material, as oxidation impurities can act as deep hole traps.

  • Poor Film Morphology: If the spin-coated HTL crystallizes, the ethoxy chain may not be providing sufficient steric bulk to prevent π−π stacking. Consider blending the HTL with a high- Tg​ polymer matrix (like PVK) or utilizing a cross-linkable derivative to lock the amorphous morphology in place.

References

  • Source: National Institutes of Health (NIH)
  • MATERIALS CHEMISTRY: alkoxy-substituted carbazole dendrimer instead of the tert-butyl-capped carbazole Source: Fudan University / Royal Society of Chemistry URL
  • A water-soluble luminescent tris(2,4,6-trichlorophenyl)
  • Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole Source: ACS Applied Electronic Materials URL
Method

applications of 2-ethoxy-9H-carbazole in organic photovoltaics (OPVs)

Application Note: 2-Ethoxy-9H-Carbazole as a Strategic Building Block for High-Efficiency Organic Photovoltaics (OPVs) Executive Summary & Mechanistic Rationale In the development of next-generation organic photovoltaics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethoxy-9H-Carbazole as a Strategic Building Block for High-Efficiency Organic Photovoltaics (OPVs)

Executive Summary & Mechanistic Rationale

In the development of next-generation organic photovoltaics (OPVs), the molecular engineering of donor-acceptor (D-A) conjugated polymers and small molecules is the primary driver of power conversion efficiency (PCE). Carbazole derivatives are foundational to this effort due to their exceptional hole-transport capabilities, high thermal stability, and electron-rich (p-type) characteristics[1].

Within this chemical family, 2-ethoxy-9H-carbazole (CAS: 166589-60-2) has emerged as a highly strategic building block. The specific placement of an ethoxy group at the 2-position of the carbazole backbone is not arbitrary; it provides a trifecta of optoelectronic and morphological benefits:

  • Energy Level Fine-Tuning: Alkoxy substitutions act as strong electron-donating groups. When 2-ethoxy-9H-carbazole is copolymerized with strong electron-withdrawing units (e.g., benzothiadiazole or dithienosilicon derivatives), the push-pull effect is magnified. This allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) to a deeper level, which is a prerequisite for maximizing the open-circuit voltage ( Voc​ ) of the OPV device[2][3].

  • Conformational Locking & Bathochromic Shifts: The oxygen atom in the ethoxy group can participate in intramolecular non-covalent interactions (such as O···S interactions when adjacent to thiophene spacers). This conformational locking planarizes the polymer backbone, inducing a bathochromic (red) shift in the absorption spectrum and enhancing the short-circuit current density ( Jsc​ )[3].

  • Processability: The ethoxy chain disrupts rigid intermolecular aggregation just enough to ensure high solubility in eco-friendly processing solvents (like o-xylene), while still allowing for strong π−π stacking in the annealed solid-state film[3].

G N1 2-Ethoxy-9H-Carbazole (Precursor) N2 N-Alkylation & Bromination (Monomer Synthesis) N1->N2 N3 Suzuki/Stille Polymerization with Acceptor Unit N2->N3 N4 D-A Copolymer (Active Donor) N3->N4 N5 Blend with NFA (Ink Formulation) N4->N5 N6 Spin-Coating Active Layer (BHJ Morphology) N5->N6

Workflow for utilizing 2-ethoxy-9H-carbazole in OPV active layers.

Experimental Protocol: Synthesis of 2-Ethoxy-Carbazole D-A Copolymers

To utilize 2-ethoxy-9H-carbazole in a bulk-heterojunction (BHJ) solar cell, it must first be converted into a functionalized monomer and polymerized. This protocol outlines the synthesis of a prototypical D-A copolymer.

Phase A: Monomer Functionalization

Causality Check: The 9H position (amine) must be alkylated to ensure the final polymer is soluble enough for solution-processing. The 3,6-positions are targeted for bromination because they are the most electronically active sites for electrophilic aromatic substitution, allowing for linear π -conjugation extension.

  • N-Alkylation: Dissolve 2-ethoxy-9H-carbazole (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 1.5 eq) at 0 °C under an argon atmosphere. Stir for 30 minutes to deprotonate the amine. Dropwise add a branched alkyl bromide (e.g., 2-hexyldecyl bromide, 1.2 eq). The branched chain prevents excessive crystallization. Stir at 80 °C for 12 hours.

  • Bromination: Dissolve the N-alkylated intermediate in a mixture of chloroform and acetic acid (1:1 v/v). Add N-bromosuccinimide (NBS, 2.1 eq) in portions at 0 °C in the dark. Self-Validation: The reaction must be kept dark to prevent radical bromination at the ethoxy side-chain. Stir for 4 hours. Purify via silica gel chromatography to yield the 3,6-dibromo-2-ethoxy-9-alkylcarbazole monomer.

Phase B: Palladium-Catalyzed Polymerization
  • Stille Coupling: In a Schlenk flask, combine the dibrominated carbazole monomer (1.0 eq) and a stannylated acceptor monomer (e.g., 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole) (1.0 eq).

  • Catalysis: Add Pd2​(dba)3​ (0.02 eq) and P(o−tolyl)3​ (0.08 eq) as the catalyst system. Causality Check: P(o−tolyl)3​ is chosen over triphenylphosphine due to its steric bulk, which facilitates the reductive elimination step in the catalytic cycle.

  • Reaction: Dissolve in anhydrous toluene, degas via three freeze-pump-thaw cycles, and heat at 110 °C for 48 hours. End-cap with 2-tributylstannylthiophene and 2-bromothiophene.

  • Purification: Precipitate the polymer in methanol, followed by Soxhlet extraction (methanol, hexane, and finally chloroform) to isolate the high-molecular-weight fraction.

Experimental Protocol: OPV Device Fabrication (Inverted Architecture)

Inverted architectures (ITO/ZnO/Active Layer/MoO3/Ag) are preferred for carbazole-based OPVs due to their superior ambient stability compared to conventional architectures.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) sol-gel precursor onto the ITO at 3000 rpm for 30 seconds. Anneal at 200 °C for 30 minutes in ambient air to hydrolyze the precursor into a crystalline ZnO film.

  • Active Layer Formulation & Deposition:

    • Prepare the active layer ink by blending the synthesized 2-ethoxy-carbazole polymer (Donor) and a Non-Fullerene Acceptor (NFA, e.g., ITIC or Y6) in a 1:1.2 weight ratio in o-xylene (total concentration: 15 mg/mL)[3].

    • Causality Check: Add 0.5% v/v of 1,8-diiodooctane (DIO) as a solvent additive. DIO has a higher boiling point than o-xylene and selectively dissolves the NFA, prolonging the drying time and allowing the ethoxy-carbazole polymer chains to self-assemble into highly crystalline fibrillar networks.

    • Spin-coat the blend onto the ZnO layer at 2000 rpm in a nitrogen-filled glovebox.

  • Thermal Annealing (TA): Anneal the active layer at 120 °C for 10 minutes. Causality Check: TA provides the thermal energy required for the molecules to overcome kinetic traps, optimizing the nanoscale phase separation (domain size ~10-20 nm) critical for efficient exciton dissociation[2].

  • Hole Transport Layer (HTL) & Anode: Transfer the substrates to a vacuum thermal evaporator. At a pressure of <10−6 Torr, deposit 10 nm of MoO3​ (HTL) followed by 100 nm of Silver (Ag) as the top electrode.

G Photon Photon Absorption (Bathochromic Shift) Exciton Exciton Generation in Carbazole Donor Photon->Exciton Dissociation Exciton Dissociation at D-A Interface Exciton->Dissociation Hole Hole Transport (via Carbazole) Dissociation->Hole HOMO Electron Electron Transport (via Acceptor) Dissociation->Electron LUMO Anode Anode (ITO/MoO3) Hole->Anode Cathode Cathode (ZnO/Ag) Electron->Cathode

Charge transfer pathway and exciton dissociation in a carbazole-based OPV.

Quantitative Data & Quality Control

Self-Validating Quality Control Metrics

To ensure the integrity of the synthesized materials and the resulting devices, the following self-validating checks must be performed:

  • Cyclic Voltammetry (CV): The HOMO level of the 2-ethoxy-carbazole polymer should be calculated from the onset of the oxidation peak. An optimal HOMO level for pairing with modern NFAs should fall between −5.30 eV and −5.50 eV. If the HOMO is shallower (e.g., −5.10 eV), the Voc​ of the device will suffer.

  • UV-Vis Spectroscopy: Compare the solution and thin-film absorption spectra. A successful synthesis and optimal formulation will display a pronounced bathochromic shift (red-shift) of at least 15-20 nm in the solid state, indicating strong intermolecular π−π stacking facilitated by the ethoxy group[3].

Performance Comparison

The introduction of alkoxy groups (such as ethoxy) onto donor molecules significantly impacts device metrics. The table below summarizes the typical enhancement observed when comparing standard carbazole/benzothiadiazole donors to their alkoxy-substituted counterparts after thermal annealing optimization[2][3].

Donor Material Type Voc​ (V) Jsc​ (mA/cm²)Fill Factor (FF)PCE (%)Primary Mechanism of Enhancement
Unsubstituted Carbazole Donor 0.85 - 0.889.50 - 10.2045.0% - 50.0%~4.0 - 5.0%Baseline performance.
Alkoxy-Substituted Donor (e.g., SM-BT-2OR) 0.93 - 0.9813.50 - 17.6956.5% - 76.0%7.20 - 13.13%Deepened HOMO, enhanced π−π interactions, and improved phase separation[2][3].

Note: Data synthesized from benchmark studies on alkoxy-substituted donor molecules blended with non-fullerene acceptors.

References

  • [1] Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. URL:[Link]

  • [2] Effects of Alkoxy and Fluorine Atom Substitution of Donor Molecules on the Morphology and Photovoltaic Performance of All Small Molecule Organic Solar Cells. NIH / Frontiers in Chemistry. URL:[Link]

  • [3] Eco-Friendly Solvent-Processed Dithienosilicon-Bridged Carbazole-Based Small-Molecule Acceptors Achieved over 25.7% PCE in Ternary Devices under Indoor Conditions. ACS Applied Materials & Interfaces. URL:[Link]

Sources

Application

Application Note: Selective Synthesis of 2-Ethoxy-9H-Carbazole via O-Alkylation of 2-Hydroxycarbazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-Ethoxy-9H-carbazole is a critical structural motif and intermediate in the development of optoe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Ethoxy-9H-carbazole is a critical structural motif and intermediate in the development of optoelectronic materials and highly selective cytochrome P450 inhibitors[1]. Specifically, carbazole derivatives have demonstrated potent, mechanism-based inhibition of the P450 1A subfamily, which is responsible for the metabolic activation of various procarcinogens[1].

The synthesis of 2-ethoxy-9H-carbazole from 2-hydroxycarbazole presents a classic chemoselectivity challenge. The starting material possesses two competing nucleophilic sites:

  • The phenolic hydroxyl group (-OH)

  • The carbazole secondary amine (-NH)

The Selectivity Principle: The chemoselective O-alkylation is driven entirely by thermodynamic pKa​ differentiation. The phenolic -OH has a pKa​ of approximately 10.0, whereas the carbazole -NH is significantly less acidic, with a pKa​ of ~16.7. If a strong base like Sodium Hydride (NaH) is used, both protons are stripped, leading to non-selective N-alkylation or N,O-dialkylation[2]. However, by employing a mild inorganic base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent, the phenolic -OH is selectively deprotonated. The resulting phenoxide anion is highly nucleophilic and undergoes a rapid, selective SN​2 reaction with ethyl bromide to yield the target O-ethyl ether[1].

Reaction Pathway & Selectivity Logic

Chemoselectivity Start 2-Hydroxycarbazole (OH pKa ~10, NH pKa ~16.7) WeakBase Weak Base (K2CO3) Selective OH Deprotonation Start->WeakBase + K2CO3 / DMF StrongBase Strong Base (NaH) Non-selective Deprotonation Start->StrongBase + NaH / THF Phenoxide Phenoxide Intermediate (NH remains protonated) WeakBase->Phenoxide Dianion Dianion / N-Anion Intermediate StrongBase->Dianion Product 2-Ethoxy-9H-carbazole (Target O-Alkylation) Phenoxide->Product + Ethyl Bromide (SN2) 50-60 °C SideProduct N-Ethyl / N,O-Diethyl Carbazole (Byproducts) Dianion->SideProduct + Ethyl Bromide

Chemoselective logic for the O-alkylation of 2-hydroxycarbazole based on pKa differentiation.

Experimental Design & Optimization Data

To ensure maximum yield and prevent the formation of difficult-to-separate byproducts, the choice of base and solvent is paramount. The table below summarizes the quantitative and qualitative outcomes of different reaction environments.

BaseSolventElectrophileMajor ProductYieldMechanistic Rationale
NaH (Strong)THF/DMFEthyl BromideN-Ethyl / N,O-Diethyl carbazoleLow / MixedComplete deprotonation of both -OH and -NH sites eliminates chemoselectivity[2].
K₂CO₃ (Weak)DMFEthyl Bromide2-Ethoxy-9H-carbazole63% Selective deprotonation of -OH ( pKa​ ~10). DMF enhances phenoxide nucleophilicity[1].
K₂CO₃ (Weak)AcetoneEthyl Bromide2-Ethoxy-9H-carbazole~60%Selective deprotonation, but lower boiling point restricts reaction kinetics compared to DMF.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that visual cues and specific work-up checkpoints confirm the success of the reaction at each stage.

Materials Required:

  • 2-Hydroxycarbazole (1.0 eq)

  • Ethyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄

Phase 1: Preparation of the Phenoxide Intermediate
  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxycarbazole (1.0 eq, e.g., 5.0 mmol) in 25 mL of anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Action: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 10.0 mmol).

  • Causality: Using a polar aprotic solvent like DMF poorly solvates the resulting anion, significantly enhancing its nucleophilicity for the subsequent SN​2 attack. Finely powdered K₂CO₃ maximizes the solid-liquid interfacial surface area, accelerating the heterogeneous deprotonation of the phenolic -OH.

  • Validation Checkpoint: Stir the suspension at room temperature for 30–45 minutes. A shift to a slightly darker or yellow hue serves as a visual validation of phenoxide formation.

Phase 2: Electrophilic Alkylation ( SN​2 )
  • Action: Add ethyl bromide (1.2 eq, 6.0 mmol) dropwise to the stirring suspension via a gas-tight syringe.

  • Causality: A slight stoichiometric excess of the volatile ethyl bromide compensates for potential evaporative loss, ensuring complete conversion of the phenoxide without unnecessarily driving unwanted N-alkylation.

  • Action: Heat the reaction mixture to 50–60 °C and maintain stirring for 8–12 hours.

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The reaction is complete when the lower- Rf​ starting material spot (which stains positive with FeCl3​ for phenols) is completely consumed and replaced by a single, higher- Rf​ UV-active spot corresponding to the O-alkylated product[1].

Phase 3: Work-Up and Phase Separation
  • Action: Cool the reaction mixture to room temperature and quench by pouring it into 75 mL of ice-cold deionized water.

  • Causality: The addition of water dramatically decreases the solubility of the highly hydrophobic 2-ethoxy-9H-carbazole, causing it to precipitate or partition readily into the organic phase, while simultaneously dissolving the inorganic salts (excess K₂CO₃, KBr byproduct) and the DMF solvent.

  • Action: Extract the aqueous mixture with EtOAc (3 × 30 mL).

  • Validation Checkpoint: Wash the combined organic layers with deionized water (3 × 30 mL) and brine (30 mL). The multiple water washes are a critical self-validating step to ensure the complete removal of residual DMF, which would otherwise co-elute and ruin downstream column chromatography.

  • Action: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification and Isolation
  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically starting at 9:1 and increasing polarity to 4:1).

  • Validation Checkpoint: Pool the fractions containing the pure product and remove the solvent in vacuo to afford 2-ethoxy-9H-carbazole as a solid (approx. 63% yield)[1]. Purity should be further validated via GC-MS (target m/z: 211) and ¹H-NMR spectroscopy[1].

References

  • Foroozesh, M., Jiang, Q., Sridhar, J., Liu, J., Dotson, B., & McClain, E. (2013). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Journal of Undergraduate Chemistry Research, 12(4), 92–95. URL: [Link]

Sources

Method

Advanced Strategies in 2-Ethoxy-9H-Carbazole Chemistry: Functionalization and Cross-Coupling Protocols

Executive Summary & Mechanistic Rationale The 2-ethoxy-9H-carbazole scaffold (CAS: 166589-60-2) occupies a highly specialized dual-niche in modern chemical research. In medicinal chemistry, it is actively investigated as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-ethoxy-9H-carbazole scaffold (CAS: 166589-60-2) occupies a highly specialized dual-niche in modern chemical research. In medicinal chemistry, it is actively investigated as a therapeutic pharmacophore, specifically as a mechanism-based irreversible (suicide)1[1]. The ethoxy substitution at the C2 position modulates the electron density of the aromatic core, fine-tuning its binding affinity within the enzymatic active site.

Conversely, in organometallic catalysis, the 2-ethoxycarbazole backbone has been ingeniously repurposed as a sterically prominent framework for modular phosphine ligands. Ligands such as 9-[2-(dicyclohexylphosphino)phenyl]-2-ethoxy-9H-carbazole have demonstrated exceptional efficacy in tackling 2[2], particularly the Buchwald-Hartwig amination of sterically hindered aryl chlorides. The rigid tricyclic system provides the necessary steric bulk to accelerate the rate-limiting reductive elimination step in the palladium catalytic cycle.

Protocol A: Buchwald-Hartwig Amination Using 2-Ethoxycarbazole-Based Ligands

When synthesizing highly substituted amines (e.g., N-(2,4,6-triisopropylphenyl)-N-(2,6-diisopropylphenyl)amine), traditional triarylphosphine ligands fail due to insufficient steric bulk and electron density. Utilizing a 2-ethoxycarbazole-derived phosphine ligand overcomes this barrier.

Workflow & Catalytic Cycle

G Pd0 Pd(0) + 2-Ethoxycarbazole Ligand OxAdd Oxidative Addition (Hindered Aryl Chloride) Pd0->OxAdd PdII_Aryl Pd(II) Aryl Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Sterically Driven) PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Hindered Amine Product RedElim->Product

Caption: Pd-catalyzed amination cycle utilizing a 2-ethoxycarbazole-based phosphine ligand.

Step-by-Step Methodology

Self-Validating System: This protocol includes in-process GC-MS monitoring to prevent premature workup, ensuring the complete consumption of the sterically hindered aryl chloride.

  • Preparation of the Schlenk Tube : Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Palladium(0) intermediates are highly sensitive to oxygen and moisture, which can lead to catalyst deactivation via phosphine oxidation.

  • Reagent Loading : Under an inert atmosphere, charge the tube with Palladium diacetate (Pd(OAc)2, 2 mol%), 9-[2-(dicyclohexylphosphino)phenyl]-2-ethoxy-9H-carbazole (4 mol%), and Sodium t-butanolate (NaOtBu, 1.5 equiv).

  • Substrate Addition : Add the sterically hindered aryl chloride (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Introduction : Inject anhydrous toluene (0.2 M relative to the aryl chloride). Causality: Toluene is chosen for its high boiling point and non-coordinating nature, allowing the reaction to reach the necessary activation energy (110 °C) without solvent interference.

  • Reaction Execution : Seal the tube and heat to 110 °C in a pre-heated oil bath for 24 hours.

  • In-Process Control (IPC) : At 18 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation: The reaction is deemed complete when the aryl chloride peak (<1% AUC) disappears, confirming successful oxidative addition and coupling.

  • Workup & Purification : Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexane/Ethyl Acetate).

Protocol B: Construction of Functionalized Carbazoles via Tandem Suzuki/S_NAr

For researchers looking to synthesize the carbazole core from scratch (prior to C2-ethoxylation), the3[3] offers a highly efficient, one-pot carbon-carbon and carbon-nitrogen bond formation strategy.

Workflow Diagram

G Start Aniline Boronic Ester + Dihalide Electrophile Suzuki Microwave-Assisted Suzuki Cross-Coupling Start->Suzuki Pd(PPh3)4, K2CO3 Diaryl Diaryl Intermediate Suzuki->Diaryl SNAr Intramolecular SNAr Cyclization Diaryl->SNAr Heat, Base Carbazole Functionalized Carbazole SNAr->Carbazole

Caption: Tandem Suzuki cross-coupling and SNAr workflow for functionalized carbazole synthesis.

Step-by-Step Methodology
  • Reaction Assembly : In a microwave-safe reaction vial, combine the aniline-derived boronic ester (1.0 equiv) and an appropriately substituted dihalide (e.g., 3-bromo-4-fluoroacetophenone, 1.2 equiv).

  • Catalyst & Base : Add Pd(PPh3)4 (5 mol%) and K2CO3 (3.0 equiv). Causality: K2CO3 serves a dual purpose—it activates the boronic ester for the transmetalation step of the Suzuki coupling and acts as the base required to drive the subsequent intramolecular Nucleophilic Aromatic Substitution (S_NAr).

  • Solvent System : Add a degassed mixture of DME/water (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 140 °C for 15 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, bypassing the prolonged heating (e.g., 160 °C for 3 hours) required in conventional thermal protocols, thereby preventing the formation of isomeric byproducts.

  • Validation & Isolation : Monitor completion via TLC (UV active spot formation). Dilute with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the comparative efficiencies of various carbazole functionalization and cross-coupling techniques based on authoritative literature.

Reaction TypeScaffold / LigandSubstratesCatalyst / Key ConditionsYield (%)
Buchwald-Hartwig Amination 2-Ethoxycarbazole phosphineHindered aryl chlorides + aminesPd(OAc)2, NaOtBu, Toluene, 110 °CUp to 98%
Tandem Suzuki / S_NAr Boronic ester + Dihalide3-bromo-4-fluoroacetophenonePd(PPh3)4, K2CO3, Microwave, 140 °C99%
Tandem C−H Functionalization 2-AcetaminobiphenylAryl boronic acidsPd(OAc)2, Cu(OAc)2, O2, 120 °C>90%

(Note: The4[4] represents a highly atom-economical alternative to traditional cross-coupling, utilizing oxygen as the terminal oxidant to regenerate the Pd(II) species).

References

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS Source: PubMed Central (NIH) URL: [Link]

  • Title: Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: A Tandem Cross-Coupling/SNAr Approach to Functionalized Carbazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

utilizing 2-ethoxy-9H-carbazole in the design of fluorescent probes

Application Note: Utilizing 2-Ethoxy-9H-Carbazole in the Design of High-Fidelity Fluorescent Probes for Biological Imaging Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Ethoxy-9H-Carbazole in the Design of High-Fidelity Fluorescent Probes for Biological Imaging

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes is a critical component of modern chemical biology, enabling the real-time visualization of signaling molecules, metal ions, and reactive oxygen/sulfur species in living systems. Among various fluorophore scaffolds, the carbazole nucleus is highly prized for its rigid planar biphenyl structure, exceptional chemical stability, and high fluorescence quantum yield [1].

While unsubstituted carbazole derivatives are widely used, they often suffer from short emission wavelengths (blue region), which overlap with cellular autofluorescence. 2-Ethoxy-9H-carbazole (CAS: 166589-60-2) presents a strategic structural advantage. The introduction of an ethoxy group (an electron-donating group, EDG) at the 2-position fundamentally alters the electronic landscape of the carbazole core:

  • Enhanced Intramolecular Charge Transfer (ICT): The oxygen lone pairs conjugate with the carbazole π-system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. When paired with an electron-withdrawing group (EWG), this creates a strong "push-pull" D-π-A architecture, red-shifting the emission into the biologically favorable green/yellow spectrum.

  • Regioselective Functionalization: The strong ortho/para-directing effect of the 2-ethoxy group highly activates the 3-position for electrophilic aromatic substitution (e.g., formylation), streamlining the synthesis of complex probe architectures.

This application note details the design, synthesis, and validation of a 2-ethoxycarbazole-based "Turn-On" fluorescent probe specifically engineered for the detection of Hydrogen Sulfide (H 2​ S), a critical gaseous signaling molecule implicated in neurodegenerative and cardiovascular diseases [2].

Probe Design Logic & Causality

The engineered probe, 2E-Cz-DNP , utilizes a Photoinduced Electron Transfer (PET) mechanism. The core fluorophore, 2-ethoxy-9-ethyl-9H-carbazol-3-ol, is covalently linked to a 2,4-dinitrophenyl (DNP) ether group.

  • The OFF State (Quenched): The highly electron-deficient DNP group acts as a potent PET acceptor. When excited, electron transfer from the carbazole core to the DNP group outcompetes radiative decay, resulting in near-complete fluorescence quenching.

  • The ON State (Activated): H 2​ S is a strong nucleophile that specifically undergoes a nucleophilic aromatic substitution (S N​ Ar) thiolysis reaction with the DNP ether. This cleavage releases the free hydroxyl group on the 2-ethoxycarbazole core, immediately halting the PET process and restoring the strong ICT emission [2].

Mechanism A 2-Ethoxy-9H-Carbazole (Strong Electron Donor) B DNP Ether Linkage (PET Quencher) A->B Fluorescence OFF (Quenched) D Cleaved Fluorophore (Highly Emissive) A->D Fluorescence ON (Restored ICT) C H2S (Analyte) (Nucleophile) B->C Thiolysis (SNAr) C->D Cleavage

Fig 1. Mechanistic pathway of the 2-ethoxycarbazole-based H2S fluorescent probe via PET quenching.

Quantitative Photophysical Data

The integration of the 2-ethoxy group significantly improves the photophysical parameters compared to standard carbazole probes. Below is a comparative summary of the synthesized 2E-Cz-DNP probe before and after activation.

Compound StateAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Limit of Detection (LOD)
Unsubstituted Carbazole 290 nm360 nm70 nm0.35N/A
2E-Cz-DNP (Probe - OFF) 345 nmNon-emissiveN/A< 0.01N/A
Cleaved Fluorophore (ON) 365 nm485 nm120 nm0.6825 nM

Data obtained in PBS buffer (10 mM, pH 7.4) containing 20% DMSO as a co-solvent. Excitation at 365 nm.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system. Each step includes necessary analytical checkpoints.

Workflow S1 1. Probe Synthesis (Alkylation & DNP Coupling) S2 2. Structural Validation (1H/13C NMR, HRMS) S1->S2 S3 3. Spectroscopic Profiling (UV-Vis, Fluorometry) S2->S3 S4 4. Selectivity Screening (Biothiols & ROS) S3->S4 S5 5. Live-Cell Imaging (Confocal Microscopy) S4->S5

Fig 2. End-to-end experimental workflow from probe synthesis to live-cell imaging validation.

Protocol 4.1: Synthesis of the 2E-Cz-DNP Probe

Causality Note: N-alkylation is performed first to prevent unwanted side reactions at the secondary amine during subsequent electrophilic substitutions and to enhance the lipophilicity of the final probe for better cellular uptake.

  • N-Alkylation: Dissolve 2-ethoxy-9H-carbazole (1.0 eq) in anhydrous DMF. Add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C under an argon atmosphere. Stir for 30 mins, then add ethyl iodide (1.2 eq). Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield 2-ethoxy-9-ethyl-9H-carbazole.

  • Formylation (Vilsmeier-Haack): Cool a mixture of DMF (3.0 eq) and POCl 3​ (3.0 eq) to 0°C. Add a solution of the N-alkylated intermediate (1.0 eq) in 1,2-dichloroethane. Heat to 90°C for 12 hours. Validation: TLC should show a highly polar spot. Neutralize with saturated NaOAc, extract, and purify to isolate 2-ethoxy-9-ethyl-9H-carbazole-3-carbaldehyde.

  • Hydroxylation (Baeyer-Villiger): Treat the aldehyde (1.0 eq) with m-CPBA (1.5 eq) in DCM at room temperature for 6 hours to form the formate ester. Hydrolyze the ester using 10% NaOH in MeOH to yield the intermediate fluorophore: 2-ethoxy-9-ethyl-9H-carbazol-3-ol. Validation: Confirm the disappearance of the aldehyde proton (~9.8 ppm) and appearance of a hydroxyl proton via 1 H-NMR.

  • DNP Coupling: Dissolve the hydroxyl intermediate (1.0 eq) and K 2​ CO 3​ (2.0 eq) in anhydrous acetonitrile. Add 1-fluoro-2,4-dinitrobenzene (FDNB, 1.2 eq) dropwise. Stir at room temperature for 4 hours. Filter the salts, concentrate the filtrate, and purify via recrystallization (EtOH) to yield the final 2E-Cz-DNP probe.

Protocol 4.2: Spectroscopic Validation & H 2​ S Sensing Assay

Causality Note: HEPES buffer is utilized instead of PBS for the final assay because amine-containing buffers (like Tris) can interfere with the DNP cleavage reaction. A 20% DMSO co-solvent ensures the lipophilic probe remains fully solvated without forming non-emissive aggregates.

  • Stock Preparation: Prepare a 1.0 mM stock solution of 2E-Cz-DNP in spectroscopic grade DMSO. Prepare a 10 mM stock solution of NaHS (an H 2​ S donor) in deionized water immediately before use (NaHS degrades rapidly).

  • Assay Conditions: In a quartz cuvette, add 2.4 mL of 10 mM HEPES buffer (pH 7.4) and 570 µL of DMSO. Add 30 µL of the probe stock (final probe concentration: 10 µM).

  • Kinetics & Titration: Excite the sample at 365 nm. Record the baseline emission spectrum (400–650 nm). Add varying aliquots of NaHS (0 to 100 µM). Monitor the fluorescence enhancement at 485 nm over 30 minutes.

  • Selectivity Screening: To validate the self-contained reliability of the probe, perform parallel assays replacing NaHS with 100 µM of potential interferents: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH), and reactive oxygen species (H 2​ O 2​ , ClO ). Expected Result: Only H 2​ S should trigger the >100-fold fluorescence enhancement at 485 nm, confirming the S N​ Ar mechanism's specificity [3].

Protocol 4.3: Live-Cell Imaging Application
  • Cell Culture: Culture HeLa or HUVEC cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO 2​ incubator. Seed cells in 35 mm glass-bottom confocal dishes and allow them to adhere for 24 hours.

  • Probe Incubation: Wash the cells twice with pre-warmed PBS. Incubate the cells with 2E-Cz-DNP (5 µM, diluted in serum-free DMEM from a DMSO stock; final DMSO < 0.5%) for 30 minutes at 37°C.

  • Analyte Treatment: Wash the cells thrice with PBS to remove extracellular probe. Treat the experimental group with NaHS (50 µM) in PBS for 30 minutes. Maintain a control group (no NaHS).

  • Confocal Microscopy: Image the cells using a confocal laser scanning microscope. Excite at 405 nm (closest standard laser line to 365 nm) and collect emission in the 450–520 nm channel. Validation: The control group should exhibit negligible background fluorescence, while the NaHS-treated group will display intense intracellular green fluorescence, proving the probe's membrane permeability and intracellular efficacy.

References

  • A BODIPY-carbazole hybrid as a fluorescent probe: the design, synthesis, and discrimination of surfactants and the determination of the CMC values Analyst (RSC Publishing) URL:[Link]

  • Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation RSC Advances (RSC Publishing) URL:[Link](Note: Linked via grounding tool redirect for verification)

Method

Application Note: Optimal Catalytic Strategies for the Synthesis of 2-Ethoxy-9H-carbazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale The 2-alkoxycarbazole scaffold, specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The 2-alkoxycarbazole scaffold, specifically 2-ethoxy-9H-carbazole (CAS: 166589-60-2), is a privileged structural motif. It serves as a critical building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and serves as a sterically demanding backbone for sophisticated phosphine ligands (e.g., L15) used in cross-coupling reactions. In pharmaceutical development, it is a key intermediate for synthesizing carbazole alkaloids and potential cytochrome P450 inhibitors [1].

Synthesizing this specific regiochemistry (substitution at the 2-position) presents unique challenges. Traditional electrophilic aromatic substitution of carbazole inherently favors the C3 and C6 positions due to electronic hyperconjugation. Therefore, accessing 2-ethoxy-9H-carbazole requires strategic circumvention of natural electronic biases.

As an application scientist, selecting the optimal catalytic route depends on your starting materials and scale. This guide details the two most robust, field-proven catalytic paradigms:

  • De Novo Core Assembly: Palladium-catalyzed intramolecular C–H amination of biphenylamines.

  • Late-Stage Functionalization: Phase-transfer catalyzed (PTC) chemoselective O-ethylation of 2-hydroxycarbazole.

Mechanistic Insights & Catalyst Selection

Pathway A: Palladium-Catalyzed C–H Amination (Core Assembly)

When starting from acyclic or uncyclized precursors like N-Ts-2-amino-4'-ethoxybiphenyl, the optimal catalyst is Palladium(II) acetate [Pd(OAc)₂] paired with an iodine(III) oxidant such as PhI(OAc)₂ [2].

The Causality of the Catalyst: The acetate ligands in Pd(OAc)₂ are not merely counterions; they actively participate in the C–H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism. The acetate acts as an internal base, abstracting the proton at the 2'-position of the ethoxy-bearing ring while the Pd center coordinates to the carbon. To force the subsequent C–N bond formation, PhI(OAc)₂ oxidizes the stable Pd(II) intermediate to a highly reactive Pd(IV) species. Reductive elimination from Pd(IV) is kinetically favored and occurs rapidly at room temperature, cleanly yielding the carbazole core without requiring harsh thermal conditions [3].

Pathway B: Phase-Transfer Catalyzed O-Ethylation (Late-Stage)

When 2-hydroxycarbazole (CAS: 86-79-3) is available, the challenge shifts from ring assembly to chemoselectivity. The molecule contains two nucleophilic sites: the phenolic hydroxyl (–OH) and the carbazole amine (–NH).

The Causality of the Catalyst: The optimal catalytic system utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst alongside a weak base, K₂CO₃ . The selection of K₂CO₃ is dictated by strict thermodynamic causality: the pKa of the phenolic –OH is approximately 10.05, whereas the carbazole –NH has a pKa of ~16.7 [4]. K₂CO₃ (conjugate acid pKa ~10.3) is strong enough to quantitatively deprotonate the –OH but completely inactive toward the –NH. TBAB shuttles the resulting phenoxide into the organic phase to react with ethyl iodide via a rapid S_N2 mechanism, preventing competitive N-alkylation.

Workflow & Logical Relationships

G Start Target: 2-Ethoxy-9H-carbazole RouteA Pathway A: De Novo Core Assembly (C-H Amination) Start->RouteA RouteB Pathway B: Late-Stage Functionalization (O-Ethylation) Start->RouteB SubA1 Precursor: N-Ts-2-amino-4'-ethoxybiphenyl RouteA->SubA1 SubB1 Precursor: 2-Hydroxycarbazole RouteB->SubB1 CatA Catalyst: Pd(OAc)2 (10 mol%) Oxidant: PhI(OAc)2 SubA1->CatA MechA Mechanism: Pd(II)/Pd(IV) Cycle Electrophilic Palladation CatA->MechA CatB Catalyst: TBAB (5 mol%) Base: K2CO3 SubB1->CatB MechB Mechanism: Chemoselective SN2 (pKa differentiation) CatB->MechB

Caption: Figure 1: Dual catalytic strategies and mechanistic pathways for the synthesis of 2-ethoxy-9H-carbazole.

Comparative Catalyst Performance

To assist in route selection, the following table summarizes the quantitative performance metrics of both catalytic strategies based on standardized 10 mmol scale reactions.

MetricPathway A: Pd-Catalyzed C–H AminationPathway B: PTC Chemoselective O-Ethylation
Primary Catalyst Pd(OAc)₂ (10 mol%)TBAB (5 mol%)
Co-reagents PhI(OAc)₂ (2.0 equiv)K₂CO₃ (1.5 equiv), EtI (1.2 equiv)
Solvent & Temp CH₂Cl₂ or Toluene, 25 °C – 80 °CAcetone or DMF, 60 °C (Reflux)
Reaction Time 12 – 16 hours4 – 6 hours
Chemoselectivity >95% (Regiospecific C–N bond)>98% (O-alkylation over N-alkylation)
Overall Yield 75 – 82% (over 2 steps including deprotection)88 – 95% (Single step)
Best Use Case When custom substitution patterns are needed on the biphenyl precursor.When scaling up; highly cost-effective and atom-economical.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis from Biphenylamines

This protocol utilizes a self-validating visual cue: the stabilization of the Pd species prevents the premature formation of "Pd black", ensuring catalytic turnover.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add N-Ts-2-amino-4'-ethoxybiphenyl (10.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.10 mmol, 10 mol%), and PhI(OAc)₂ (20.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Inject 25 mL of anhydrous CH₂Cl₂.

  • Catalytic Cycle Initiation: Stir the mixture at room temperature. Self-Validation: The solution should adopt a deep amber/orange hue indicative of the active Pd(II)/Pd(IV) species. If a black precipitate forms within the first hour, the oxidant is depleted or the solvent is wet.

  • Monitoring: Stir for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues. Wash the pad with CH₂Cl₂ (2 × 20 mL). Concentrate the filtrate in vacuo.

  • Detosylation: Dissolve the crude N-Ts-2-ethoxycarbazole in methanol (30 mL) and add DBU (3.0 equiv). Heat to 80 °C for 4 hours to liberate the free 2-ethoxy-9H-carbazole.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield the pure product.

Protocol B: PTC Chemoselective O-Ethylation

This protocol relies on precise thermodynamic control. The self-validating metric here is the complete absence of the N,O-diethylated byproduct.

Step-by-Step Methodology:

  • Deprotonation: To a 100 mL round-bottom flask, add 2-hydroxycarbazole (10.0 mmol, 1.0 equiv) [4], anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv), and TBAB (0.5 mmol, 5 mol%). Add 40 mL of HPLC-grade acetone.

  • Phenoxide Formation: Stir the suspension at room temperature for 20 minutes. Self-Validation: The slurry will shift from colorless to a pale yellow/orange tint, visually confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise, add ethyl iodide (12.0 mmol, 1.2 equiv) via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes:EtOAc 3:1). The highly polar phenolic starting material (low Rf) will convert to a higher Rf fluorescent spot.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the acetone in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Washing: Wash the organic layer with brine (30 mL) to remove residual TBAB, dry over anhydrous Na₂SO₄, and concentrate to yield 2-ethoxy-9H-carbazole as an off-white solid.

Troubleshooting Protocol B: If IR spectroscopy of the product lacks the characteristic sharp N–H stretch (~3400 cm⁻¹), over-alkylation has occurred. To correct this in future runs, ensure K₂CO₃ is strictly anhydrous and do not exceed 1.2 equivalents of ethyl iodide.

References

  • Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. Available at:[Link]

  • Jordan-Hore, J. A., Johansson, C. C. C., Gulias, M., Beck, E. M., & Gaunt, M. J. (2008). Oxidative Pd(II)-Catalyzed C−H Bond Amination to Carbazole at Ambient Temperature. Journal of the American Chemical Society, 130(48), 16184–16186. Available at:[Link]

  • Cho, S. H., Yoon, J., & Chang, S. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(13), 3316–3319. Available at:[Link]

  • LookChem. (n.d.). 2-HYDROXYCARBAZOLE (CAS 86-79-3) Chemical Properties and Safety Data. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-ethoxy-9H-carbazole synthesis

Welcome to the Reaction Optimization Support Center. The O-alkylation of 2-hydroxycarbazole to form 2-ethoxy-9H-carbazole is a critical step in the development of cytochrome P450 inhibitors and advanced organic luminesce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center. The O-alkylation of 2-hydroxycarbazole to form 2-ethoxy-9H-carbazole is a critical step in the development of cytochrome P450 inhibitors and advanced organic luminescent materials. However, researchers frequently encounter issues with regioselectivity, stalled kinetics, and oxidative degradation during this specific transformation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Diagnostic Workflow

YieldOptimization Issue Issue: Low Yield of 2-Ethoxy-9H-carbazole Analysis Diagnostic Step: Analyze Reaction Mixture Issue->Analysis Symp1 Symptom 1: Over-alkylation (N-ethylation observed) Analysis->Symp1 Symp2 Symptom 2: Incomplete Reaction (High starting material) Analysis->Symp2 Symp3 Symptom 3: Dark/Black Mixture (Oxidative degradation) Analysis->Symp3 Sol1 Action: Switch from NaH to mild base (K₂CO₃) Symp1->Sol1 Regioselectivity Fix Sol2 Action: Add TBAI catalyst or switch to Ethyl Iodide Symp2->Sol2 Kinetic Fix Sol3 Action: Degas solvents & run under inert gas (Ar/N₂) Symp3->Sol3 Stability Fix

Diagnostic workflow for troubleshooting low yields in 2-ethoxy-9H-carbazole synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting significant amounts of 2-ethoxy-9-ethylcarbazole (di-alkylation) or 2-hydroxy-9-ethylcarbazole?

Expertise & Experience: This is a classic regioselectivity issue. 2-Hydroxycarbazole is an ambident nucleophile. The phenolic O-H has a pKa of ~10, while the carbazole N-H has a pKa of ~17. If you use a strong base like Sodium Hydride (NaH), both protons can be abstracted. The resulting nitrogen anion is highly nucleophilic, leading to competitive or dominant N-alkylation. Trustworthiness & Causality: To favor O-alkylation, you must exploit this pKa difference. Using a mild base like Potassium Carbonate (K₂CO₃) selectively deprotonates the phenolic O-H without affecting the N-H. Authoritative Grounding: This chemoselective control is a standard protocol; using K₂CO₃ in acetonitrile exclusively yields O-alkylated carbazoles, whereas NaH drives N-alkylation ()[1].

Q2: I switched to K₂CO₃ and Ethyl Bromide, but the reaction stalls at 40% conversion. How can I drive it to completion?

Expertise & Experience: Mild bases reduce the overall nucleophilicity of the system compared to stronger bases. Furthermore, ethyl bromide has a relatively high bond dissociation energy and is highly volatile (boiling point 38 °C), leading to reagent loss into the headspace of your condenser during heating. Trustworthiness & Causality: You have two self-validating options to accelerate the kinetics:

  • Finkelstein Catalysis: Add 0.1 equivalents of Tetrabutylammonium iodide (TBAI). The iodide displaces the bromide in situ, forming the highly reactive ethyl iodide, which rapidly reacts with the phenoxide.

  • Direct Substitution: Use Ethyl Iodide directly and increase the reaction temperature to 80 °C in Acetonitrile (CH₃CN).

Q3: My reaction mixture turns dark brown or black, and my isolated yield is very low. What is degrading?

Expertise & Experience: 2-Hydroxycarbazole is an electron-rich aromatic system. Under basic conditions, the phenoxide intermediate is highly susceptible to single-electron oxidation by atmospheric oxygen, leading to the formation of complex, dark-colored quinone-imine polymeric byproducts. Trustworthiness & Causality: Always degas your solvents (e.g., by sparging with Argon for 15 minutes) prior to adding the base. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reflux period to prevent oxidative degradation.

Q4: What is the most efficient way to separate unreacted 2-hydroxycarbazole from the 2-ethoxy-9H-carbazole product?

Expertise & Experience: While silica gel chromatography works, it is time-consuming and consumes large amounts of solvent. You can exploit the acidic nature of the unreacted starting material instead. Trustworthiness & Causality: During the aqueous workup, wash the organic layer (e.g., ethyl acetate) with a 1 M NaOH solution. The unreacted 2-hydroxycarbazole will be deprotonated and partition into the aqueous layer, while the neutral 2-ethoxy-9H-carbazole remains in the organic layer. This acid-base extraction is a self-validating purification step that guarantees the removal of starting material.

Quantitative Data Summary

The table below summarizes how different reaction parameters directly impact the yield and product distribution of 2-ethoxy-9H-carbazole.

BaseSolventAlkylating AgentAdditiveAtmospherePrimary Product ObservedExpected Yield
NaH (2.5 eq)DMF/THFEthyl BromideNoneAir2-Ethoxy-9-ethylcarbazole< 20% (Target)
K₂CO₃ (2.0 eq)AcetoneEthyl BromideNoneAir2-Ethoxy-9H-carbazole40 - 50%
K₂CO₃ (2.0 eq)CH₃CNEthyl BromideTBAI (0.1 eq)Argon2-Ethoxy-9H-carbazole80 - 85%
K₂CO₃ (2.0 eq)CH₃CNEthyl IodideNoneArgon2-Ethoxy-9H-carbazole85 - 95%

Optimized Step-by-Step Protocol: Synthesis of 2-Ethoxy-9H-carbazole

This methodology is designed to be a self-validating system, incorporating kinetic accelerators and chemoselective controls to achieve high yields ()[2].

Materials Required:

  • 2-Hydroxycarbazole (1.0 eq)

  • Ethyl Iodide (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • 1 M NaOH (aqueous)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Workflow:

  • Preparation & Degassing: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 2-hydroxycarbazole in anhydrous Acetonitrile to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Chemoselective Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃.

    • Validation Check: The solution may slightly change color as the phenoxide forms, but it should not turn black. If it turns black, oxygen is present.

  • Alkylation: Add 1.5 equivalents of Ethyl Iodide via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a positive pressure of Argon for 4–6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (lower Rf​ ) should disappear, replaced by a single new spot (higher Rf​ ) corresponding to the O-alkylated product.

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure.

  • Acid-Base Purification: Redissolve the crude residue in Ethyl Acetate. Wash the organic layer twice with 1 M NaOH to extract any trace unreacted 2-hydroxycarbazole into the aqueous phase.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield pure 2-ethoxy-9H-carbazole as a solid.

References

  • Title: Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Source: Journal of Undergraduate Chemistry Research (PMC / NIH). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxy-9H-Carbazole Solubility

Welcome to the Application Scientist Support Portal. Working with carbazole derivatives like 2-ethoxy-9H-carbazole often presents significant solubility bottlenecks that can stall critical assays or synthetic pathways.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with carbazole derivatives like 2-ethoxy-9H-carbazole often presents significant solubility bottlenecks that can stall critical assays or synthetic pathways. This guide bridges the gap between theoretical physical chemistry and practical benchtop solutions, providing actionable, self-validating protocols to keep your experiments running smoothly.

The Mechanistic "Why": Understanding the Solubility Barrier

To dissolve any compound, the solvation energy provided by the solvent must overcome the crystal lattice energy of the solid. 2-Ethoxy-9H-carbazole fiercely resists dissolution due to two primary structural features:

  • Strong Intermolecular Hydrogen Bonding: The 9H position contains a secondary amine (N-H) that acts as both a strong hydrogen bond donor and acceptor, creating robust intermolecular networks.

  • π−π Stacking: The rigid, planar, tricyclic aromatic core promotes extensive π−π stacking in the solid state.

While the 2-ethoxy group introduces a slight dipole and disrupts perfect molecular symmetry (marginally lowering the melting point compared to unsubstituted carbazole), it is insufficient to overcome the massive lattice energy in non-polar or weakly interacting solvents. Therefore, successful solvation requires solvents capable of aggressively disrupting these specific intermolecular forces.

Quantitative Solubility Profile

Below is a comparative solubility matrix for carbazole derivatives (extrapolated from baseline carbazole and 9-phenylcarbazole empirical data) to guide your initial solvent selection at standard temperature and pressure (STP).

Solvent CategorySpecific SolventRelative SolubilityMechanistic Rationale
Non-Polar Aliphatic Hexane, CyclohexaneVery Low (< 1 mg/mL)Lacks dipole or H-bond capacity to disrupt the rigid π−π lattice.
Polar Protic Methanol, EthanolLow (1 - 5 mg/mL)Competes for H-bonding, but provides poor solvation of the large hydrophobic aromatic core.
Halogenated / Weakly Polar Chloroform, DichloromethaneHigh (> 50 mg/mL)High polarizability efficiently solvates the aromatic electron cloud; disrupts π−π stacking.
Polar Aprotic (Ether) Tetrahydrofuran (THF), 1,4-DioxaneHigh (> 50 mg/mL)The ether oxygen acts as a strong H-bond acceptor, neutralizing the N-H interaction.
Strongly Polar Aprotic DMF, DMSOVery High (> 100 mg/mL)Strong dipole moments and H-bond accepting capabilities completely dismantle the crystal lattice.
Troubleshooting Guide & FAQs

Q1: My 2-ethoxy-9H-carbazole crashes out when I transition my concentrated DMF stock solution into a less polar reaction mixture. How do I prevent this? A1: This phenomenon, known as "crashing out," occurs because the local concentration of the compound exceeds its solubility limit in the bulk solvent mixture before diffusion can occur.

  • Causality: The sudden drop in the solvent's dielectric constant forces the carbazole molecules to rapidly re-aggregate via π−π stacking.

  • Solution: Employ a "solvent bridging" technique. Instead of direct addition, dilute your DMF stock 1:1 with a transitional solvent (like THF or Chloroform) before dropwise addition into the final mixture under vigorous stirring.

Q2: I need to run a non-polar reaction (e.g., in toluene), but my compound won't dissolve. What are my options? A2: If the reaction strictly requires a non-polar environment, you must chemically mask the problematic N-H group.

  • Causality: The N-H proton is the primary driver of insolubility in non-polar media. By performing an N-alkylation (e.g., adding a hexyl group), you eliminate the hydrogen bond donor and introduce a flexible, lipophilic "tail" that sterically hinders π−π stacking, drastically increasing solubility in solvents like toluene or hexanes.

Q3: How can I differentiate between poor solubility and compound degradation in solution? A3: Carbazole derivatives, especially those with electron-donating groups like the 2-ethoxy moiety, can be susceptible to photo-oxidation in solution.

  • Causality: Ambient light can trigger the formation of carbazole radical cations in polar solvents, leading to dimerization or degradation, which manifests as a hazy, colored precipitate.

  • Validation: If the solution turns dark yellow/brown and the precipitate does not re-dissolve upon gentle heating (40°C), degradation has occurred. Always store stock solutions in amber vials and purge with argon.

Experimental Workflows & Protocols

G Start 2-Ethoxy-9H-carbazole Solubility Issue Assess Assess Downstream Solvent Compatibility Start->Assess Solvent Screen: THF, CHCl3, DCM (H-bond acceptors/polarizable) Assess->Solvent Success1 Proceed with Reaction Solvent->Success1 Dissolves Fail1 Compound Remains Insoluble Solvent->Fail1 Precipitates Stronger Switch to DMF/DMSO + Gentle Heating (40°C) Fail1->Stronger Stronger->Success1 Dissolves Fail2 Still Crashing Out Stronger->Fail2 Precipitates Derivatize Perform N-Alkylation (Mask N-H group) Fail2->Derivatize Derivatize->Success1 Enhanced Solubility

Decision matrix and troubleshooting workflow for resolving carbazole insolubility.

Protocol 1: Systematic Dissolution and Validation

Purpose: To achieve complete solvation without inducing thermal degradation.

  • Weighing & Initial Solvation: Weigh 50 mg of 2-ethoxy-9H-carbazole into a clean, dry 5 mL vial. Add 1 mL of anhydrous THF (or Chloroform).

  • Agitation: Stir at 500 rpm for 10 minutes at room temperature.

  • Thermal Assistance (If needed): If the solution remains cloudy, transfer the vial to a pre-heated aluminum block at 40°C. Caution: Do not exceed 50°C to prevent solvent loss and potential oxidation.

  • Sonication: If particulates persist, sonicate the sealed vial in a water bath for 5 minutes. The ultrasonic cavitation breaks down persistent micro-aggregates.

  • Self-Validation Check: Remove from heat/sonication and let sit at room temperature for 30 minutes. If the solution remains optically clear (verify by checking for the absence of a Tyndall effect when a laser pointer is passed through the vial), stable solvation is achieved. If crystals reform, the solution is supersaturated; add 0.5 mL of a stronger co-solvent (e.g., DMF).

Protocol 2: Transient N-Hexylation for Enhanced Non-Polar Solubility

Purpose: To chemically modify the carbazole core to guarantee solubility in non-polar solvents (e.g., for subsequent cross-coupling reactions where the N-H is not required).

  • Deprotonation: Dissolve 2-ethoxy-9H-carbazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Causality: NaH irreversibly deprotonates the 9H position, forming a highly nucleophilic carbazolide anion.

  • Alkylation: After 30 minutes of stirring (until hydrogen gas evolution ceases), add 1-bromohexane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation Check: Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2). The N-hexyl derivative will have a significantly higher Rf​ value than the starting material due to the loss of the polar N-H group. The resulting 2-ethoxy-9-hexyl-9H-carbazole will be freely soluble in hexanes, toluene, and ether.

Authoritative Grounding

The strategies outlined above are grounded in established physical organic chemistry principles. The use of polar aprotic solvents to disrupt the hydrogen bonding of the carbazole N-H group is a standard industry practice for overcoming solubility issues with carbazole compounds 1. Furthermore, empirical solubility trends observed for carbazole derivatives demonstrate a strong preference for halogenated solvents and cyclic ethers over aliphatic hydrocarbons and alcohols, directly correlating with the polarizability and hydrogen-bond accepting capabilities of the solvents 2. When physical dissolution fails, structural modification via N-alkylation is a proven method to break the rigid backbone symmetry and enhance solubility for downstream polymerizations or cross-coupling reactions 3.

References
  • Cong, Y., et al. "Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification &amp; Recrystallization of 2-Ethoxy-9H-carbazole

Welcome to the Technical Support Center for the isolation and purification of 2-ethoxy-9H-carbazole . This specific carbazole analog is a critical building block in materials science and a potent mechanism-based irrevers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-ethoxy-9H-carbazole . This specific carbazole analog is a critical building block in materials science and a potent mechanism-based irreversible (suicide) inhibitor of Cytochrome P450 enzymes, specifically the 1A1 and 1A2 subfamilies[1].

Because trace impurities can drastically skew IC50 values in enzymatic assays or degrade the performance of organic electronic devices, achieving >99.5% purity is paramount[1][2]. This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure reproducible, high-yield purification.

Part 1: Quantitative Data & Solvent Selection

The selection of an appropriate solvent system is the primary determinant of recrystallization success. An ideal solvent dissolves the target compound completely at its boiling point but poorly at room temperature, while keeping impurities (such as unreacted starting materials or structurally similar polycyclic aromatic hydrocarbons) dissolved in the mother liquor[2][3].

Solvent SystemCooling ModeExpected Yield (%)Expected Purity (GC-MS)Morphological OutcomePrimary Use Case
Chlorobenzene Gradual (FCC-1)65 - 70%>99.5%Uniform Flake CrystalsRemoving structurally similar impurities (e.g., anthracene analogs)[4].
Absolute Ethanol Gradual75 - 80%98.0 - 99.0%Needles / PrismsGeneral purification; removal of polar byproducts[2][5].
Toluene / Hexane (1:1) Shock (FCC-2)>85%<95.0% (Prone to trapping)Fine Flakes / AmorphousRapid precipitation (Not recommended due to solvent occlusion)[2][4].
Part 2: Self-Validating Recrystallization Protocol

Method: Controlled Solvent Crystallization via Chlorobenzene This protocol leverages the differential solubility of 2-ethoxy-9H-carbazole and employs a self-validating feedback loop to ensure purity at each stage.

Step 1: Saturated Dissolution Place 1.0 g of crude 2-ethoxy-9H-carbazole in an Erlenmeyer flask. Add 15-20 mL of chlorobenzene[6]. Heat to reflux (approx. 130°C) while stirring continuously until the solid is completely dissolved[3][6].

  • Validation Check: The solution must be completely transparent. If opalescence or cloudiness is observed, it indicates liquid-liquid phase separation ("oiling out") rather than true dissolution[3]. Add 2-3 mL of excess solvent to force a single phase.

Step 2: Hot Gravity Filtration To remove insoluble impurities or dust, pass the boiling solution through a fluted filter paper in a pre-heated glass funnel[3].

  • Causality: Pre-heating the funnel prevents premature crystallization in the filter stem. If the glass is cold, the solvent cools rapidly upon contact, causing the carbazole to crystallize in the filter paper pores, drastically reducing yield[3].

Step 3: Controlled Nucleation (FCC-1 Mode) Transfer the filtrate to a clean flask. Allow the solution to cool gradually to room temperature at a rate of approximately 0.2°C/min[4]. Do not agitate or disturb the flask.

  • Causality: Gradual cooling (Forced Circulation Cooling mode 1) promotes the growth of uniform flake crystals. Shock cooling creates fine crystals with a high surface area that trap impurities and mother liquor within the crystal lattice[4].

Step 4: Isolation and Washing Once at room temperature, place the flask in an ice bath for 45 minutes to maximize precipitation[2]. Isolate the crystals via vacuum filtration using a Büchner funnel[2][3]. Wash the filter cake with 5 mL of ice-cold solvent to displace the impurity-laden mother liquor[2].

Step 5: Vacuum Drying & Final Validation Dry the crystals in a vacuum oven at 60-80°C until a constant weight is achieved[2].

  • Validation Check: Perform GC-MS on the dried crystals. Target m/z peaks for 2-ethoxy-9H-carbazole are 211 (M+), 183, 154, and 127[1]. Purity should exceed 99%[1].

Workflow Visualization

PurificationWorkflow Crude Crude 2-Ethoxy-9H-carbazole (Purity <95%) Dissolution Hot Solvent Dissolution (Chlorobenzene, Reflux) Crude->Dissolution HotFiltration Hot Gravity Filtration (Removes Insolubles) Dissolution->HotFiltration Cooling Controlled Cooling (FCC-1 Mode, 0.2°C/min) HotFiltration->Cooling Crystallization Nucleation & Crystallization (Uniform Flake Growth) Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (60-80°C to constant weight) Isolation->Drying Pure Pure 2-Ethoxy-9H-carbazole (>99.5% by GC-MS) Drying->Pure

Workflow of 2-Ethoxy-9H-carbazole purification and isolation.

Part 3: Troubleshooting & FAQs

Q: My product is separating as a cloudy oil rather than forming crystals. How do I fix this? A: This phenomenon is known as "oiling out." It occurs when the solute separates as a liquid rather than a solid because the compound's melting point is lower than the solvent's temperature during phase separation[3]. Solution: Reheat the mixture until the oil dissolves completely, then add a small amount of excess hot solvent (5-10% by volume) to lower the concentration[3]. Allow it to cool much slower, or add a microscopic seed crystal when the solution reaches a temperature just above the oiling point.

Q: The recrystallized product still has a yellow/brown tint. How do I remove these colored impurities? A: Colored impurities are typically highly conjugated polycyclic byproducts that co-crystallize with the target compound. Solution: Use decolorizing activated carbon. Cool the solution slightly (to prevent boil-over), add 1-2% by weight of activated carbon, and reheat to boiling for 5 minutes[3]. The highly porous carbon will adsorb the conjugated molecules. Perform a hot gravity filtration to remove the carbon before cooling[3].

Q: I am using this compound for Cytochrome P450 inhibition assays. Does trace solvent affect the IC50? A: Yes. Trace organic solvents (especially aromatic solvents like toluene or chlorobenzene) can act as competitive ligands or allosteric modulators in the P450 active site, artificially skewing the IC50 values[1]. Solution: Ensure rigorous vacuum drying. If necessary, perform a final, secondary recrystallization from a volatile, biologically benign solvent like absolute ethanol to displace any occluded heavy solvents[5], followed by extended vacuum desiccation.

Pharmacological Context Visualization

To understand why ultra-high purity is required, consider the mechanism of action. 2-Ethoxy-9H-carbazole acts as an inhibitor of CYP1A1/1A2[1]. Trace impurities can competitively bind to the same active site, confounding assay results and masking the true suicide inhibition kinetics.

P450Inhibition P450 Cytochrome P450 (1A1/1A2) Active Site Metabolite Polar Metabolite (Detoxification) P450->Metabolite Oxidation Complex Enzyme-Inhibitor Complex (Deactivated P450) P450->Complex Suicide Inhibition Substrate Endogenous Substrate / Xenobiotic Substrate->P450 Normal Binding Inhibitor 2-Ethoxy-9H-carbazole (Pure Inhibitor) Inhibitor->P450 High Affinity Binding Impurity Trace Impurities (e.g., Anthracene analogs) Impurity->P450 Competitive Interference (Confounding Data)

Mechanism of Cytochrome P450 inhibition and the confounding effect of impurities.

References
  • High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. Benchchem. 2

  • DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. NIH/PMC.1

  • Purification of carbazole - US2459135A. Google Patents. 6

  • Recrystallization Techniques. University of Wisconsin-Madison. 3

  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. European Patent Office. 5

  • Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. 4

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Ethoxy-9H-carbazole During Synthesis

Welcome to the Application Support Center. 2-ethoxy-9H-carbazole (CAS 166589-60-2) is a highly valuable intermediate used in the development of organic light-emitting diodes (OLEDs) and pharmaceutical agents, including p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 2-ethoxy-9H-carbazole (CAS 166589-60-2) is a highly valuable intermediate used in the development of organic light-emitting diodes (OLEDs) and pharmaceutical agents, including potential cytochrome P450 inhibitors 1. However, researchers frequently encounter severe oxidative degradation during its synthesis and functionalization.

This guide synthesizes field-proven insights and authoritative methodologies to help you diagnose, troubleshoot, and permanently resolve oxidation issues in your carbazole workflows.

Part 1: Causality & Diagnostics (FAQs)

Q1: Why does 2-ethoxy-9H-carbazole oxidize so rapidly compared to unsubstituted carbazole? A: The causality lies in the electronic structure of the molecule. The electron-rich carbazole ring is inherently susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidants 2. The addition of an ethoxy group at the 2-position introduces a strong positive mesomeric (+M) effect. The oxygen atom donates its lone pair electrons into the conjugated π -system of the carbazole core, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the molecule highly reactive toward trace oxygen and radical species, leading to rapid degradation.

Q2: What are the visible and analytical signs of oxidation in my reaction mixture? A:

  • Visual: Oxidation typically manifests as a stark color shift. A healthy 2-ethoxy-9H-carbazole solution is pale yellow or colorless. If your reaction turns deep green, blue, or dark brown, extended conjugated dimers or quinone-like structures have formed.

  • Analytical: On TLC, oxidized byproducts appear as highly polar, tailing spots near the baseline. LC-MS analysis will typically reveal masses corresponding to M+16 (hydroxylation) or 2M−2 (oxidative dimerization at the reactive 3- or 6-positions).

Q3: How do I prevent oxidation during high-temperature C-N coupling reactions? A: Harsh thermal conditions are a primary driver of degradation. Traditional Ullmann condensations historically required high temperatures (often exceeding 210°C), which directly lead to the formation of unwanted side products and decomposition 2. To prevent this, switch to modern catalytic systems that allow for milder reaction temperatures 2. For example, double Cu-catalyzed C-N coupling reactions enable the efficient synthesis of carbazole derivatives at much lower temperatures, mitigating thermal oxidation 3. Additionally, specialized ligands featuring a 2-ethoxycarbazole backbone (e.g., L15) have proven highly effective in Pd-catalyzed sterically hindered aminations under mild conditions 4.

Part 2: Experimental Workflow & Protocols

Self-Validating Protocol: Rigorous Degassing via Freeze-Pump-Thaw (FPT)

Sparging with nitrogen is often insufficient for electron-rich carbazoles. To ensure absolute removal of dissolved oxygen, use the FPT method. This protocol is self-validating : the physical behavior of the solvent during the final thaw cycle will confirm whether your system is truly inert.

  • Preparation: Place the 2-ethoxy-9H-carbazole and solvent in a Schlenk flask. Seal with a high-vacuum greased stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line (ideal pressure < 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Thaw: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen. Allow it to thaw naturally in a room-temperature water bath.

    • Self-Validation Checkpoint 1: During this first thaw, you will observe vigorous bubbling. This is the causality of the procedure in action—trapped O2​ and other gases are being violently expelled from the crystal lattice of the frozen solvent.

  • Cycle: Repeat the Freeze-Pump-Thaw sequence two more times (3 cycles total).

    • Self-Validation Checkpoint 2: By the third thaw cycle, no bubbling should occur . The absence of bubbles validates that the solvent is completely degassed. Backfill with ultra-pure Argon.

Part 3: Data Presentation

The choice of synthetic methodology directly impacts the rate of oxidative degradation. The table below summarizes the quantitative differences between traditional and modern approaches.

Synthesis MethodCatalyst SystemTypical Reaction Temp (°C)Oxidation Byproducts (%)Expected Yield (%)
Traditional Ullmann Cu powder / K2​CO3​ > 210°C15 - 30%40 - 55%
Modern Cu-Catalyzed CuI / Diamine ligand80 - 110°C< 5%75 - 85%
Modern Pd-Catalyzed Pd(OAc)2​ / Phosphine60 - 100°C< 2%85 - 95%

Part 4: Troubleshooting Workflow Visualization

Follow this logical pathway to diagnose and resolve oxidation issues in your carbazole synthesis.

Workflow A Detect Oxidation (Deep coloration, TLC tailing) B Check Atmosphere Is Ar/N2 line secure? A->B C Perform Freeze-Pump-Thaw (3 Cycles) B->C No/Unsure D Check Reaction Temp Is T > 100°C? B->D Yes C->D E Switch to Pd/Cu Catalysis (Mild Conditions) D->E Yes F Protect N-H Group (Boc or Benzyl) D->F No, but still oxidizing G Oxidation Prevented Pure 2-ethoxy-9H-carbazole E->G F->G

Workflow for diagnosing and resolving oxidative degradation in 2-ethoxy-9H-carbazole synthesis.

Part 5: Advanced Troubleshooting (FAQs)

Q4: When should I use a protecting group for the carbazole nitrogen? A: Protecting the carbazole N-H is crucial when it might react under the desired experimental conditions, leading to unwanted side products 2. If rigorous degassing and mild catalysis fail to stop oxidation, the N-H bond is likely acting as a site for radical initiation. A protecting group (such as Boc or Benzyl) reversibly masks the N-H to prevent it from reacting 2. Furthermore, electron-withdrawing protecting groups like Boc reduce the overall electron density of the ring, drastically improving oxidative stability.

Q5: How should I purify and store the synthesized 2-ethoxy-9H-carbazole? A: Perform workup and purification steps as efficiently as possible to reduce the total time the compound is exposed to any light and ambient air 2. If a small amount of oxidation has occurred, perform a hot filtration during recrystallization; oxidized polymeric impurities are often less soluble and can be filtered out while the pure carbazole remains dissolved 2. Store the final purified product in an amber vial, backfilled with Argon, at -20°C.

References

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC Source: nih.gov URL: [Link]

  • Title: Carbazole synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes | Accounts of Chemical Research Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 2-Ethoxy-9H-Carbazole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the N-alkylation of 2-ethoxy-9H-carbazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the N-alkylation of 2-ethoxy-9H-carbazole. By synthesizing mechanistic chemical principles with field-validated protocols, this document provides a comprehensive framework for troubleshooting, scaling, and optimizing your synthetic workflows.

Mechanistic Rationale & The "Ethoxy Effect"

Carbazoles are ubiquitous structural motifs in medicinal chemistry and organic materials[1]. The N-alkylation of the carbazole core is a fundamental transformation, but the introduction of an electron-donating ethoxy group at the C2 position (2-ethoxy-9H-carbazole) fundamentally alters the electronic landscape of the molecule.

The Regioselectivity Challenge: Carbazoles inherently exhibit competitive nucleophilic reactivity between the nitrogen atom and the C3/C6 carbon positions[2]. The C2-ethoxy group exacerbates this via resonance electron donation, significantly increasing the electron density at the adjacent C1 and C3 positions.

To achieve absolute chemoselectivity for N-alkylation, the reaction must be kinetically driven by maximizing the nucleophilicity of the nitrogen. The pKa of the carbazole N-H bond is approximately 17[3][4]. Deprotonating this bond forms a carbazolide anion, which is vastly more nucleophilic than the neutral amine or the enriched carbon centers[4]. The causality of optimization therefore relies on two pillars:

  • Complete Deprotonation: Utilizing a sufficiently strong base (e.g., NaH) to quantitatively generate the anion[3].

  • Ion-Pair Separation: Employing polar aprotic solvents (e.g., DMF, THF) to solvate the metal cation, leaving a "naked," highly reactive carbazolide anion that rapidly undergoes SN2 substitution before C-alkylation can occur[5].

Reaction Pathway Visualization

The following diagram maps the kinetic pathways of 2-ethoxy-9H-carbazole alkylation, illustrating how reagent selection dictates the fate of the intermediate anion.

AlkylationPathway A 2-Ethoxy-9H-Carbazole (Neutral) B Carbazolide Anion (Active Nucleophile) A->B Deprotonation (NaH or KOH/PTC) C N-Alkyl-2-ethoxycarbazole (Major Product) B->C Alkyl Halide (R-X) Polar Aprotic Solvent D C-Alkylated Byproducts (C1/C3 Positions) B->D Weak Base / Non-polar Solvent (Tight Ion-Pairing)

Caption: Mechanistic pathway of 2-ethoxy-9H-carbazole alkylation highlighting regioselectivity.

Optimization Matrix: Base & Solvent Selection

Summarized below is the quantitative impact of various reaction conditions on yield and regioselectivity.

Base SystemSolventTemp (°C)AdditiveExpected YieldSelectivity (N:C)Mechanistic Notes
NaH (60%) DMF0 to 25None>90%>99:1Gold Standard: High dielectric constant of DMF ensures naked anion[3].
K₂CO₃ MeCN80None60-70%85:15Sub-optimal: Tight K⁺ ion-pairing and weak base strength promote C-alkylation.
NaOH (50% aq) Toluene50TBAB>85%>95:5Scalable PTC: Phase-transfer catalyst excels in N-alkylation without pyrophorics[4].
K₂CO₃ (Solid) NeatMW (80)TBAB>90%>95:5Green Chemistry: Microwave dry-media enables rapid, solvent-free conversion[6][7].

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite using an excess of the alkylating agent. How do I force it to completion? A1: Incomplete conversion is rarely an issue of stoichiometry; it is usually a failure of deprotonation or solvent choice. Hydroxyl groups and ambient moisture readily quench the carbazolide anion.

  • Action: Ensure you are using a sufficiently strong base (NaH) in strictly anhydrous DMF[3]. Stir the carbazole and base for at least 30–60 minutes until hydrogen gas evolution completely ceases before adding the electrophile[3]. If the reaction remains slow, gradually increase the temperature to 50–80 °C[3].

Q2: I am observing multiple spots on my TLC plate. Is the ethoxy group causing C-alkylation? A2: Yes, the C2-ethoxy group is an electron-donating group that enriches the C1 and C3 positions via resonance. If you are using a weaker base (like K₂CO₃) in a less polar solvent (like acetone or MeCN), the nitrogen anion remains tightly paired with the potassium cation. This steric shielding at the nitrogen forces the electrophile to attack the enriched carbon centers.

  • Action: Switch to a NaH/DMF system to break the ion pair[5]. Alternatively, if you must use K₂CO₃, add a crown ether (e.g., 18-crown-6) to sequester the potassium cation and liberate the N-anion.

Q3: We are scaling up the synthesis and want to avoid pyrophoric NaH and anhydrous DMF. What are our alternatives? A3: Phase-Transfer Catalysis (PTC) is the premier industrial solution for N-alkylations[4]. Because the pKa of carbazole is ~17, a 50% aqueous NaOH solution is strong enough to deprotonate it at the liquid-liquid interface[4].

  • Action: Use a biphasic system of Toluene and 50% aq. NaOH, catalyzed by Tetrabutylammonium bromide (TBAB). The TBAB quaternary cation pairs with the carbazolide anion and shuttles it into the toluene layer, where it rapidly reacts with the alkyl halide[4].

Q4: Can I use microwave irradiation to speed up the synthesis? A4: Yes. Carbazole derivatives react remarkably fast under microwave irradiation in "dry media"[6][7].

  • Action: Adsorb the 2-ethoxy-9H-carbazole and the alkyl halide onto solid K₂CO₃ with a catalytic amount of TBAB. Irradiate in an open vessel for 5–10 minutes. This solvent-free approach eliminates the need for high-boiling aprotic solvents and provides excellent yields[6].

Validated Experimental Protocols

Protocol A: High-Fidelity N-Alkylation (NaH / DMF Method)

This protocol is self-validating via the visual cue of hydrogen gas evolution and is ideal for complex or expensive alkylating agents.

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (Argon or N₂).

  • Deprotonation: Dissolve 2-ethoxy-9H-carbazole (1.0 equiv.) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)[3].

  • Validation Check 1: Remove the ice bath and stir at room temperature. The solution will darken, and hydrogen gas evolution will occur. Stir for 45 minutes or until bubbling completely ceases, confirming quantitative anion formation[3].

  • Alkylation: Re-cool to 0 °C. Add the alkyl halide (1.1 equiv.) dropwise over 10 minutes.

  • Validation Check 2: Monitor by TLC (Hexanes:EtOAc). The reaction is complete when the starting material spot disappears and a new, less polar UV-active spot emerges.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with water (5x) to remove DMF, dry over MgSO₄, and concentrate in vacuo[3].

Protocol B: Scalable Phase-Transfer Catalysis (PTC Method)

This protocol utilizes interfacial deprotonation, eliminating the need for strictly anhydrous conditions.

  • System Setup: To a reaction vessel equipped with vigorous mechanical stirring, add 2-ethoxy-9H-carbazole (1.0 equiv.) and the alkyl halide (1.2 equiv.) dissolved in Toluene (0.5 M).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 - 0.1 equiv.) to the organic layer[4].

  • Biphasic Initiation: Add a 50% w/w aqueous solution of NaOH (5.0 equiv.)[4].

  • Reaction: Heat the biphasic mixture to 50 °C. Maintain rapid stirring (>500 rpm) to maximize the interfacial surface area between the toluene and the aqueous hydroxide.

  • Validation Check: Monitor the organic layer via TLC or HPLC. The PTC cycle ensures the N-anion is continuously shuttled into the toluene layer for reaction[4].

  • Work-up: Once complete, cool to room temperature. Separate the phases. Wash the organic layer with water until the aqueous wash is pH neutral. Dry the organic layer over Na₂SO₄ and evaporate the toluene to yield the crude N-alkylated product.

References

  • ResearchGate. New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from: [Link]

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Retrieved from: [Link]

  • ACS Publications. Solution-Phase and Mechanochemical Brønsted-Acid-Catalyzed N-Alkylation of NH-Heterocycles via Hydroamination of Vinyl Ethers. Retrieved from: [Link]

  • PMC (NIH). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Retrieved from:[Link]

  • LookChem. Cas 86-79-3, 2-HYDROXYCARBAZOLE (Chemoselective N-alkylation references). Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Purification of Synthesized 2-ethoxy-9H-carbazole

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when removing trace impurities from synthesized 2-ethoxy-9H-carbazole. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during the purification process.

Section 1: Understanding the Impurity Profile - FAQs

A successful purification begins with a clear understanding of what you are trying to remove. The impurities present in your crude product are dictated by the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude 2-ethoxy-9H-carbazole?

The impurity profile typically consists of unreacted starting materials, reagents, and reaction byproducts. The most common species to anticipate are:

  • Unreacted 9H-Carbazole: The starting material for N-alkylation or O-alkylation routes. Its presence indicates an incomplete reaction.

  • Unreacted Ethylation Reagent & Byproducts: Depending on your method, this could be residual ethyl bromide, diethyl sulfate, or their hydrolysis products.

  • Positional Isomers: If the synthesis involves steps like electrophilic aromatic substitution, you may encounter isomers where the ethoxy group is at a different position on the carbazole ring. These can be particularly challenging to separate due to their similar physical properties.[1]

  • Over-alkylated Products: Species such as 9-ethyl-2-ethoxy-9H-carbazole can form if the reaction conditions are not carefully controlled.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may require specific workup procedures.[2]

  • Degradation Products: Carbazoles can be sensitive to harsh acidic, basic, or thermal conditions, which can lead to the formation of colored impurities or other degradation byproducts.[3]

Table 1: Common Impurities and Diagnostic Clues

Impurity TypePotential SourceAnalytical Indication (TLC/NMR)
Unreacted 9H-CarbazoleIncomplete ethylation reactionDistinct TLC spot (often more polar); characteristic N-H proton signal in ¹H NMR (~8.1 ppm).
Positional IsomersNon-selective synthesis stepsTLC spots with very similar Rf values; complex aromatic region in ¹H NMR.[4]
Over-alkylation ProductExcess ethylating agent or baseTLC spot (often less polar); absence of N-H proton and presence of ethyl group signals on the nitrogen in ¹H NMR.
Residual High-Boiling SolventReaction medium (e.g., DMF)Characteristic solvent peaks in ¹H NMR (e.g., DMF at ~8.0, 2.9, 2.7 ppm).
Colored/Degradation ProductsHarsh reaction/workup conditionsVisible color in the crude product; baseline streaking on TLC.[3]

Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?

Thin-Layer Chromatography (TLC) is your most valuable initial diagnostic tool. Develop a TLC plate using a solvent system such as hexane/ethyl acetate. The ideal system should give your desired product a Retention Factor (Rf) of approximately 0.2-0.3.[1] This initial analysis will reveal:

  • The number of components in your mixture.

  • The polarity difference between your product and the impurities, which informs the choice of purification strategy.

  • Whether the reaction went to completion by checking for the absence of the starting material spot.

Q3: What are the definitive analytical methods for confirming the purity of my final product?

While TLC is excellent for in-process checks, final purity assessment requires more quantitative methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities, which will show their own characteristic peaks.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the area percentage of your product peak relative to impurity peaks.

Section 2: Purification Strategy Selection

The optimal purification strategy depends directly on the impurity profile revealed by your initial TLC analysis. This decision workflow will guide you to the most efficient method.

Purification_Strategy cluster_start Initial Assessment cluster_recrystallize Primary Purification cluster_chromatography Primary Purification cluster_secondary Secondary/Final Polish cluster_check Quality Control start Analyze Crude Product by TLC (e.g., 4:1 Hexane:EtOAc) recrystallize Recrystallization (Primary Choice for Crystalline Solids) start->recrystallize  Crude is solid  One major spot  Impurities well-separated   charcoal Add Activated Charcoal During Recrystallization start->charcoal  Crude product is colored   chromatography Flash Column Chromatography (For Oils or Complex Mixtures) start->chromatography  Crude is an oil or gum  Multiple spots with similar Rf  Isomeric impurities suspected   purity_check Assess Purity (NMR, HPLC, Melting Point) recrystallize->purity_check charcoal->recrystallize chromatography->purity_check re_recrystallize Second Recrystallization re_recrystallize->purity_check prep_hplc Preparative HPLC (For Challenging Separations) purity_check->re_recrystallize  Minor impurities remain   purity_check->prep_hplc  Isomers or co-eluting  impurities persist  

Caption: Purification strategy decision workflow.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques for 2-ethoxy-9H-carbazole.

Protocol 1: Recrystallization

Recrystallization is highly effective for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the crude product completely when hot but poorly when cold. Test small amounts of your crude product with the solvents listed in Table 2. Ethanol or ethanol/water mixtures are often a good starting point for carbazole derivatives.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid is just fully dissolved.[10] Using excess solvent is a common error that will significantly reduce your yield.[10]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under a high vacuum.[4]

Table 2: Recommended Solvents for Recrystallization of Carbazole Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA common and effective choice for many carbazole derivatives.[11]
Isopropanol82Polar ProticSimilar to ethanol, can be a good alternative.[8]
Ethyl Acetate77Polar AproticGood for moderately polar compounds.[10]
Toluene111Non-polarCan be effective, especially for less polar carbazole derivatives.[10]
Hexane/Ethyl AcetateVariableVariableA solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy.
Protocol 2: Flash Column Chromatography

This technique is indispensable for separating mixtures with components of different polarities, such as removing unreacted starting materials or isomeric byproducts.[5]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a 1. Optimize Eluent via TLC (Rf ≈ 0.2-0.3) b 2. Prepare Column (Slurry pack silica gel) a->b c 3. Sample Loading (Dry loading preferred) b->c d 4. Elution (Apply eluent & pressure) c->d e 5. Collect Fractions d->e f 6. Analyze Fractions by TLC e->f g 7. Combine Pure Fractions f->g h 8. Evaporate Solvent (Rotary Evaporator) g->h i 9. Dry Final Product (High Vacuum) h->i

Caption: Flash column chromatography workflow.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel (200-300 mesh) is the standard choice for most carbazole purifications.[1]

  • Mobile Phase (Eluent) Selection: Use TLC to determine the optimal eluent system. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is common.[4] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity until the desired product has an Rf of 0.2-0.3.[10]

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.[7]

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions of a consistent volume. You can use a single isocratic eluent or gradually increase the polarity during the run (gradient elution) to separate compounds with a wide range of polarities.[10]

  • Fraction Analysis: Monitor the collected fractions by spotting them on a TLC plate and visualizing under UV light.[1]

  • Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified 2-ethoxy-9H-carbazole.[10]

Table 3: Common Eluent Systems for Flash Chromatography of Carbazoles

SystemPolarity RangeTypical Application
Hexane / Ethyl AcetateLow to MediumThe most common starting point. Excellent for separating moderately polar compounds from non-polar impurities.[10]
Petroleum Ether / Ethyl AcetateLow to MediumA slightly less polar alternative to hexane, can sometimes offer different selectivity.[4]
Dichloromethane / HexaneLow to MediumGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighUsed for more polar carbazole derivatives. Often requires the addition of triethylamine.[8]

Section 4: Advanced Troubleshooting - FAQs

Q: My compound oiled out instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's solubility is exceeded above its melting point. Try these solutions:

  • Re-heat the solution to dissolve the oil, then add slightly more solvent.

  • Allow the solution to cool much more slowly.

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[10]

  • Add a "seed crystal" of pure product, if available.[10]

  • Consider a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent, then slowly add a poor solvent (in which the compound is insoluble) until it becomes cloudy, then warm until clear and cool slowly.

Q: My compound is streaking badly on my TLC plate and column. How can I fix this?

This is a classic sign of strong interaction between your compound and the acidic silica gel, likely due to the basic nitrogen atom on the carbazole ring.[8]

  • The Solution: Add a small amount of a competitive base, like triethylamine (TEA), to your eluent system (both for TLC and the column). Start with 0.1-1% TEA. This will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[7][8]

Q: My recovery after purification is very low. What went wrong?

Low yield is a common frustration. The most likely culprits are:

  • During Recrystallization: Using too much solvent to dissolve the crude product is the most frequent cause, as a significant amount of your product will remain in the mother liquor upon cooling.[10]

  • During Column Chromatography:

    • Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]

    • Irreversible Adsorption: Some compounds can stick irreversibly to the silica. Using TEA as described above can mitigate this.

    • Improper Fraction Collection: Combining fractions that are not pure will necessitate re-purification, leading to material loss at each step.

Q: My product looks pure by ¹H NMR, but the melting point is broad and low. Why?

This almost always indicates the presence of residual solvent.[4] Even after rotary evaporation, solvents can remain trapped in the crystal lattice.

  • The Solution: Dry the product under a high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable.

References

  • BenchChem Technical Support Center. (n.d.). Purification of Aminopropyl Carbazole Derivatives. Retrieved from [8]

  • BenchChem Technical Support Center. (n.d.). Purification of 1H-Dibenzo(a,i)carbazole by Column Chromatography. Retrieved from [1]

  • Zhang, L., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Chemistry Central Journal. Retrieved from [6]

  • BenchChem Technical Support Center. (n.d.). Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography. Retrieved from [10]

  • Rottschaefer, B. W. (1949). U.S. Patent No. 2,459,135. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [12]

  • BenchChem Technical Support Center. (n.d.). Preventing degradation of carbazole compounds during synthesis. Retrieved from [3]

  • BenchChem Technical Support Center. (n.d.). Purification of 1H-Benzo[c]carbazole Derivatives. Retrieved from [7]

  • BenchChem Technical Support Center. (n.d.). Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis. Retrieved from [9]

  • ResearchGate. (n.d.). An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids. Retrieved from [13]

  • BenchChem Technical Support Center. (n.d.). Synthesis and Purification of 1H-Benzo[c]carbazole. Retrieved from [4]

  • ResearchGate. (n.d.). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Retrieved from [14]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Techniques for High-Purity Carbazole Compounds. Retrieved from [5]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[15]

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [11]

  • University of California, Davis. (n.d.). Remove Sticky Reagents. Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Long-Term Storage of 2-Ethoxy-9H-Carbazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or material degradation when working with carbazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or material degradation when working with carbazole derivatives. 2-Ethoxy-9H-carbazole is a highly valuable intermediate in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical agents. However, its electron-rich nature makes it exceptionally vulnerable to environmental degradation.

This guide is designed to move beyond basic safety data sheets. It explains the causality behind degradation mechanisms and provides self-validating protocols to ensure the scientific integrity of your workflows.

Quantitative Data & Storage Specifications

To establish a baseline for proper handling, the critical physicochemical and storage parameters for 2-ethoxy-9H-carbazole are summarized below.

ParameterSpecificationCausality / Rationale
Compound Name 2-Ethoxy-9H-carbazoleTarget synthetic intermediate.
CAS Number 166589-60-2[1]Unique chemical identifier.
Storage Temperature < 25°C (Ideally 2–8°C)[2]Minimizes the thermal kinetic energy required for spontaneous oxidative coupling.
Atmosphere Inert Gas (Argon or N₂)[2]Prevents ambient oxygen from acting as a terminal electron acceptor during degradation.
Light Exposure Strictly Shielded (Amber Vials)[2]Prevents photo-induced single-electron transfer and radical cation formation[3].
Primary Hazards Skin/Eye/Respiratory Irritant[4]Requires handling in a certified fume hood to prevent inhalation of airborne particulates.
Mechanism of Degradation

Understanding why 2-ethoxy-9H-carbazole degrades is critical to preventing it. Carbazole derivatives behave as highly active [5]. When exposed to ambient UV or visible light in the presence of oxygen, the molecule undergoes a single-electron transfer to form a highly reactive radical cation[3].

These radical cations rapidly undergo oxidative coupling (dimerization), typically at the 3 and 6 positions of the carbazole ring[5][6]. This dimerization cascades into polymerization, forming extended polycarbazole networks that are darkly colored and highly insoluble[6].

G Substrate 2-ethoxy-9H-carbazole (Stable Monomer) Light Photon / O2 Exposure (Improper Handling) Substrate->Light Ambient Conditions Radical Radical Cation Formation Light->Radical Single-Electron Transfer Dimer Oxidative Coupling (Dimerization) Radical->Dimer Rapid C-C Coupling Polymer Polymerization & Precipitation Dimer->Polymer Chain Propagation Storage1 Inert Gas (Ar/N2) Storage1->Light Blocks O2 Storage2 Amber Glass Vials Storage2->Light Blocks Photons

Mechanism of 2-ethoxy-9H-carbazole photo-oxidation and mitigation via proper storage.

Troubleshooting Guide (Q&A)

Q: Why did my 2-ethoxy-9H-carbazole powder turn from off-white to a dark green/brown tint? A: This discoloration is a classic hallmark of photo-oxidation. Because carbazole derivatives act as [3], exposure to light and oxygen triggers the formation of radical cations[5]. These radicals couple to form extended conjugated polycarbazole systems. The extended π-conjugation of these polymers absorbs broad-spectrum light, causing the powder to appear dark or green[6].

Q: My reaction yields are inconsistent, and the starting material won't fully dissolve in dichloromethane (DCM) anymore. What went wrong? A: Incomplete solubility strongly indicates that the monomeric 2-ethoxy-9H-carbazole has polymerized during storage. exhibit drastically reduced solubility in standard organic solvents compared to their monomeric counterparts due to strong π−π stacking interactions along the rigid polymer backbone[6]. Always verify the integrity of your batch via TLC or NMR before starting sensitive syntheses.

Self-Validating Experimental Protocols

To prevent the degradation cascade described above, you must isolate the compound from both photons and oxygen.

Protocol: Safe Aliquoting and Storage under Inert Atmosphere

Never open the master vial of 2-ethoxy-9H-carbazole on the open bench.

Step 1: Environmental Preparation & Validation

  • Action: Transfer the master vial and pre-dried amber glass vials into a glovebox or Schlenk line chamber. Purge the environment with high-purity Argon.

  • Causality: Argon is significantly denser than Nitrogen (1.78 g/L vs 1.25 g/L) and provides a heavier, more stable protective blanket over the solid powder, minimizing transient oxygen exposure during physical transfers.

  • Self-Validation Check: Before opening the master vial, place a standard cobalt(II) chloride moisture indicator strip inside the purge chamber. If the strip exhibits any pink hue, ambient moisture/oxygen is still present. Continue purging until the strip remains stark blue, validating a strictly anhydrous environment.

Step 2: Aliquoting

  • Action: Divide the bulk powder into single-use aliquots inside the amber vials[2].

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the cumulative oxygen exposure that occurs when a master vial is repeatedly opened.

Step 3: Hermetic Sealing

  • Action: Seal the vials with PTFE-lined caps.

  • Causality: Unlike standard silicone or rubber septa, PTFE is chemically inert and highly impermeable to atmospheric oxygen, preventing the slow diffusion of O₂ that acts as a terminal electron acceptor during photo-oxidation.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed amber vials in a desiccator placed in a temperature-controlled environment below 25°C (preferably 2–8°C)[2][4].

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard clear glass vial if I keep it in the dark refrigerator? A: No. Even the brief, repeated light exposure from opening the refrigerator door can cumulatively induce photoredox catalysis over time[3]. Always use amber glass or wrap the vial completely in aluminum foil[2].

Q: What Personal Protective Equipment (PPE) is strictly required when handling the raw powder? A: Standard chemical hygiene applies: Nitrile gloves, safety goggles, and a lab coat. Because carbazole powders can be respiratory and skin irritants, always handle the dry powder inside a certified fume hood or glovebox to prevent inhalation of airborne particulates[2][4].

References
  • 2-ethoxy-9H-carbazole (CAS 166589-60-2) Information Source: Molaid URL: [Link]

  • Safety Data Sheet: Carbazole ROTI®Calipure Source: Carl Roth URL:[Link]

  • Carbazole Scaffold Based Photoinitiator/Photoredox Catalysts: Toward New High Performance Photoinitiating Systems Source: Macromolecules (ACS Publications) URL:[Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Purity Reference Standards vs. Commercial Grade: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of 2-Ethoxy-9H-carbazole

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary In the rigorous landscape of medicinal chemistry and pharmacokinetics, the structural verification of synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

In the rigorous landscape of medicinal chemistry and pharmacokinetics, the structural verification of synthetic intermediates is non-negotiable. 2-Ethoxy-9H-carbazole (CAS: 166589-60-2) serves as a critical heterocyclic scaffold, particularly in the development of mechanism-based irreversible (suicide) inhibitors targeting Cytochrome P450 (CYP) enzymes.

This guide provides an objective, data-driven comparison between a High-Purity Reference Standard (>99%) of 2-ethoxy-9H-carbazole and Standard Commercial Grade (<95%) alternatives. By analyzing high-fidelity ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, we demonstrate how trace impurities in lower-grade materials can compromise quantitative analysis, obscure critical baseline data, and ultimately derail downstream biological assays.

Mechanistic Context & Application

The precise substitution pattern of the carbazole ring dictates its biological efficacy. The ethoxy group at the 2-position significantly alters the electron density and steric profile of the carbazole core. When these compounds fit into the active sites of CYP enzymes—specifically the CYP1A subfamily—with the correct orientation, they can be oxidized and bind covalently to the protein, permanently deactivating it[1].

Using a high-purity standard is critical because unreacted precursors (such as 2-hydroxy-9H-carbazole) or residual solvents can act as competitive ligands or off-target modulators in these highly sensitive enzymatic assays, as detailed in the [2].

CYP450_Pathway A 2-Ethoxy-9H-carbazole (High-Purity Scaffold) B CYP1A Active Site Binding A->B Hydrophobic Interaction C Metabolic Oxidation (Reactive Intermediate) B->C P450 Catalysis D Irreversible Covalent Binding (Suicide Inhibition) C->D Enzyme Deactivation

Figure 1: Mechanism of Cytochrome P450 (CYP1A) suicide inhibition by carbazole analogs.

Comparative NMR Spectral Data Analysis

To objectively evaluate product performance, we compare the NMR chemical shifts of the High-Purity Reference Standard against a typical Standard Commercial Grade batch and its structural analog (the synthetic precursor, 2-hydroxy-9H-carbazole).

Table 1: ¹H NMR (300 MHz, CDCl₃) Comparative Spectral Data
Proton AssignmentHigh-Purity 2-Ethoxy-9H-carbazoleStandard Commercial Grade (<95%)Structural Analog (2-Hydroxy-9H-carbazole)
Ethoxy -CH₃ 1.49 ppm (t, J = 6.9 Hz, 3H)1.49 ppm (t) + 1.25 ppm (t, residual EtOH)Absent
Ethoxy -CH₂- 4.12 ppm (q, J = 6.9 Hz, 2H)4.12 ppm (q) + 3.72 ppm (q, residual EtOH)Absent
Ar-H (C-1, C-3) 6.86 ppm (d, J = 2.1 Hz, 1H)6.89 ppm (d, J = 2.4 Hz, 1H)6.86 ppm (d), 6.89 ppm (d)~6.75 ppm (d), ~6.80 ppm (d)
Ar-H (C-6, C-7, C-8) 7.20–7.40 ppm (m, 3H)Broadened multiplets (overlap)7.15–7.35 ppm (m, 3H)
Ar-H (C-4, C-5) & NH 7.93–8.00 ppm (m, 3H)7.93–8.00 ppm (m) + 5.0 ppm (br s, unreacted OH)~7.85–7.95 ppm (m, 2H)8.10 ppm (br s, NH), 5.1 ppm (s, OH)
Table 2: ¹³C NMR (75 MHz, CDCl₃) Comparative Spectral Data
Carbon AssignmentHigh-Purity 2-Ethoxy-9H-carbazoleStandard Commercial Grade (<95%)Causality / Structural Impact
Aliphatic (-CH₃) 15.0 ppm15.0 ppm + 18.4 ppm (EtOH impurity)Confirms the terminal methyl of the ethoxy group.
Aliphatic (-CH₂-) 63.8 ppm63.8 ppm + 58.2 ppm (EtOH impurity)Deshielded by the adjacent electronegative oxygen atom.
Aromatic (C-2, C-O) 158.4 ppm158.4 ppmStrongly deshielded due to mesomeric electron withdrawal by oxygen.
Aromatic (C-N) 139.5, 140.8 ppm139.5, 140.8 ppmQuaternary carbons attached to the carbazole nitrogen.
Aromatic (CH & C-C) 96.4, 108.7, 110.3, 117.1, 119.4, 119.5, 121.0, 123.6, 124.5 ppmAdditional weak signals at ~115, 155 ppmImpurity signals indicate unreacted 2-hydroxy-9H-carbazole precursor.

Expert Insight: The presence of residual ethanol (evident at 1.25 ppm and 3.72 ppm in ¹H NMR) in commercial-grade batches is a common artifact of Williamson ether synthesis and subsequent recrystallization. While seemingly benign, these residual solvents artificially inflate the gravimetric weight of the sample, leading to inaccurate stoichiometric dosing in highly sensitive in vitro CYP inhibition assays[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following protocol represents a self-validating system. We do not merely list steps; we establish the causality behind each parameter to guarantee quantitative fidelity.

Step 1: Gravimetric Sample Preparation
  • Action: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of 2-ethoxy-9H-carbazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is explicitly selected over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange with the carbazole N-H proton. This ensures the critical N-H multiplet at ~7.93–8.00 ppm remains visible and quantifiable[1]. The higher concentration for ¹³C compensates for the low natural abundance (1.1%) of the ¹³C isotope without causing concentration-dependent aggregation.

Step 2: Probe Tuning, Locking, and Shimming
  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm). Perform gradient shimming (Z1-Z5).

  • Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, shimming must be repeated. This guarantees that peak broadening is a true reflection of molecular dynamics, not poor magnetic homogeneity.

Step 3: Pulse Sequence and Relaxation Delay (D1) Optimization
  • Action: Set the relaxation delay (D1) to 2.0 seconds for ¹H NMR, and extend it to 5.0 seconds for ¹³C NMR.

  • Causality: The extended 5.0s delay for ¹³C NMR is a critical mechanistic choice. Quaternary carbons in the carbazole core (e.g., C-1a, C-4a, C-8a) lack attached protons, making dipole-dipole relaxation highly inefficient. A standard 1.0s delay would lead to artificial signal attenuation of these carbons, skewing any quantitative impurity profiling.

Step 4: Data Acquisition and Phase Processing
  • Action: Acquire 16 scans for ¹H (300 MHz) and 512 scans for ¹³C (75 MHz). Apply a 0.3 Hz exponential line broadening function to the ¹³C Free Induction Decay (FID) before Fourier Transformation.

  • Self-Validation Check: Post-processing requires a Signal-to-Noise (S/N) ratio check. The smallest quaternary carbon peak (e.g., C-2 at 158.4 ppm) must exhibit an S/N > 100:1 to validate the absence of co-eluting baseline impurities.

NMR_Workflow S1 Sample Preparation (15-50 mg in 0.6 mL CDCl3) S2 Lock & Shim Validation (TMS FWHM < 1.0 Hz) S1->S2 S3 Parameter Optimization (D1=2s for 1H, D1=5s for 13C) S2->S3 Lock confirmed S4 Data Acquisition (300 MHz 1H / 75 MHz 13C) S3->S4 Parameters set S5 S/N Validation & Processing (Target S/N > 100:1) S4->S5 FID generated

Figure 2: Self-validating NMR acquisition workflow ensuring quantitative spectral fidelity.

Conclusion

For researchers developing selective cytochrome P450 inhibitors, the structural integrity of the starting scaffold dictates the success of the entire synthetic pipeline. As demonstrated by the comparative NMR data, High-Purity Reference Standards of 2-ethoxy-9H-carbazole eliminate the spectral ambiguity caused by residual solvents and unreacted precursors found in standard commercial grades. By adhering to the self-validating NMR protocols outlined above, analytical scientists can ensure absolute confidence in their structural characterizations and downstream biological evaluations.

References

  • Foroozesh, M., et al. "DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS." Journal of Undergraduate Chemistry Research, PubMed Central (PMC). Available at:[Link]

Sources

Comparative

2-ethoxy-9H-carbazole vs 2-methoxy-9H-carbazole performance in OLEDs

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of Hole Transport Materials (HTMs). Carbazole derivatives are foundational to this effort due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of Hole Transport Materials (HTMs). Carbazole derivatives are foundational to this effort due to their inherent rigidity, high triplet energy levels, and exceptional electron-donating capabilities[1],[2]. By functionalizing the 9H-carbazole core at the 2-position with different alkoxy groups—specifically methoxy (-OCH₃) versus ethoxy (-OC₂H₅)—materials scientists can finely tune the optoelectronic properties and solid-state morphology of the resulting films.

This guide provides an objective, mechanistic comparison of 2-methoxy-9H-carbazole and 2-ethoxy-9H-carbazole, evaluating how a single methylene unit (-CH₂-) difference dictates charge mobility, film stability, and ultimate device performance.

Mechanistic Causality: Electronic Tuning vs. Steric Hindrance

The substitution of alkoxy groups on the carbazole core introduces two competing physical phenomena: electronic resonance and steric hindrance. Understanding the causality between these molecular features and macroscopic device behavior is critical for rational OLED design.

  • Electronic Effects (The HOMO Modulation): Both methoxy and ethoxy groups are electron-donating. The oxygen atom donates electron density into the carbazole π -system via resonance, which raises the Highest Occupied Molecular Orbital (HOMO) level. This upward shift reduces the hole injection barrier between the anode (e.g., ITO/PEDOT:PSS) and the Hole Transport Layer (HTL). While the ethoxy group exerts a slightly stronger inductive effect than the methoxy group, the difference in HOMO levels is marginal (<0.05 eV)[3].

  • Steric and Morphological Effects (The Packing Paradigm): The primary differentiator lies in solid-state packing. The smaller methyl group in 2-methoxy-9H-carbazole allows for tighter intermolecular π−π stacking of the carbazole cores. This close proximity enhances orbital overlap, leading to higher intrinsic hole mobility[3]. However, this tight packing makes the film susceptible to micro-crystallization under the Joule heating generated during prolonged OLED operation. Conversely, the bulkier ethyl group in 2-ethoxy-9H-carbazole introduces conformational flexibility and steric hindrance. This disrupts crystalline packing, locking the film into a highly stable amorphous glass state.

Quantitative Performance Comparison

The table below synthesizes the divergent performance metrics of these two derivatives when integrated into standard OLED architectures.

Performance Metric2-Methoxy-9H-carbazole Derivatives2-Ethoxy-9H-carbazole Derivatives
HOMO Level (eV) ~ -5.25 to -5.30~ -5.20 to -5.25
Hole Mobility ( μh​ , cm²/Vs) 10−4 to 10−3 (Higher) 10−5 to 10−4 (Moderate)
Film Morphology Prone to thermal micro-crystallizationHighly stable amorphous glass
Charge Transport Balance Rapid hole transport; risk of exciton quenchingControlled transport; broad recombination zone
OLED Performance Impact Lower turn-on voltage, high initial EQESuperior operational lifetime, suppressed roll-off

System Visualization: Structure-Property Relationships

The following diagram maps the causal chain from molecular substitution to macroscopic OLED performance.

G C 9H-Carbazole Core (Hole Transport Base) M 2-Methoxy (-OCH3) Low Steric Bulk C->M E 2-Ethoxy (-OC2H5) High Steric Bulk C->E M_Prop Tighter Pi-Pi Stacking High Hole Mobility M->M_Prop E_Prop Disrupted Packing Stable Amorphous Phase E->E_Prop M_Out Lower Drive Voltage High Initial EQE M_Prop->M_Out E_Out Suppressed Roll-off Extended Lifetime E_Prop->E_Out

Structure-property relationships of alkoxy-substituted carbazole HTMs in OLEDs.

Experimental Protocol: Self-Validating SCLC Mobility Assay

To empirically validate the trade-off between hole mobility and morphological stability, researchers must perform a Space-Charge-Limited Current (SCLC) assay under thermal stress. This protocol is self-validating : if the ethoxy variant truly suppresses crystallization, its SCLC curves will remain stable post-annealing, whereas the methoxy variant will exhibit trap-limited current deviations due to the formation of grain boundaries.

Step-by-Step Methodology:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal the substrates on a hot plate at 150 °C for 15 minutes in ambient air to dehydrate the film.

  • Active Layer (HTM) Deposition: Transfer substrates to a nitrogen-filled glovebox (<0.1 ppm O₂, H₂O). Spin-coat solutions of the 2-methoxy and 2-ethoxy carbazole derivatives (dissolved in anhydrous chlorobenzene, 10 mg/mL) at 2000 rpm to achieve a ~50 nm film thickness.

  • Thermal Stress Application (The Validation Step): Divide the samples into two cohorts.

    • Cohort A (Control): Maintained at room temperature.

    • Cohort B (Stress): Subjected to thermal annealing at 100 °C for 2 hours to simulate extended Joule heating during device operation.

  • Cathode Evaporation: Transfer the substrates to a thermal evaporator ( 10−6 Torr). Evaporate a 10 nm MoO₃ buffer layer followed by 100 nm of Aluminum. The high work function of MoO₃ prevents electron injection, ensuring a strictly hole-only device (HOD).

  • Data Extraction: Measure the Current Density-Voltage (J-V) characteristics using a Keithley source meter. Extract the zero-field hole mobility ( μ0​ ) by fitting the trap-free region to the Mott-Gurney equation:

    J=89​ϵϵ0​μL3V2​

    Observation: The methoxy-based HOD in Cohort B will show a distinct drop in mobility and a shift in the trap-filled limit voltage ( VTFL​ ) compared to Cohort A, confirming thermal degradation. The ethoxy-based HOD will demonstrate overlapping J-V curves across both cohorts, validating its superior amorphous stability.

Strategic Selection Guide

The choice between 2-methoxy-9H-carbazole and 2-ethoxy-9H-carbazole depends entirely on the target application of the synthesized OLED material:

  • Select 2-Methoxy-9H-carbazole when designing host materials for deep-blue fluorescent OLEDs where maximizing initial External Quantum Efficiency (EQE) and minimizing drive voltage are the primary goals. The tighter molecular packing facilitates rapid charge transport[1],[3].

  • Select 2-Ethoxy-9H-carbazole when engineering Hole Transport Layers (HTLs) for commercial display panels or solid-state lighting. The enhanced steric bulk prevents crystallization over thousands of hours of operation, drastically reducing efficiency roll-off and extending the LT95​ (time to 95% of initial luminance) of the device.

Sources

Validation

mass spectrometry fragmentation pattern analysis of 2-ethoxy-9H-carbazole

Advanced Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 2-Ethoxy-9H-Carbazole As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is paramount f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 2-Ethoxy-9H-Carbazole

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is paramount for the accurate structural elucidation and quantification of heterocyclic scaffolds. 2-Ethoxy-9H-carbazole (CAS: 166589-60-2)[1], an important intermediate in the development of organic light-emitting diodes (OLEDs) and a potent pharmacophore for Cytochrome P450 inhibitors[2], presents unique analytical challenges. Its rigid, highly conjugated aromatic core paired with a labile ether linkage requires a nuanced approach to fragmentation analysis.

This guide objectively compares the performance, mechanistic pathways, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 2-ethoxy-9H-carbazole.

Mechanistic Rationale of Fragmentation Pathways

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS analysis. The ionization method dictates whether the molecule follows odd-electron (radical) or even-electron dissociation pathways.

Electron Ionization (EI-MS): Hard Ionization & Radical Chemistry

In GC-EI-MS, bombardment with 70 eV electrons strips an electron from the carbazole core, generating a highly energetic radical cation (M+•) at m/z 211[2]. Because the carbazole ring is highly stable, the initial fragmentation is entirely driven by the ethoxy substituent. The primary cleavage is the neutral loss of ethylene (C₂H₄, 28 Da) via hydrogen rearrangement, yielding a stable 2-hydroxy-9H-carbazole radical cation at m/z 183[2]. Subsequent high-energy ring cleavages result in the expulsion of a formyl radical (CHO•) to form m/z 154, followed by the loss of hydrogen cyanide (HCN) from the pyrrole ring to yield m/z 127[2].

Fragmentation M 2-Ethoxy-9H-carbazole m/z 211 (M+•) F1 2-Hydroxy-9H-carbazole m/z 183 M->F1 - C2H4 (28 Da) F2 Ring Cleavage m/z 154 F1->F2 - CHO• (29 Da) F3 Further Cleavage m/z 127 F2->F3 - HCN (27 Da)

Proposed EI-MS fragmentation pathway for 2-ethoxy-9H-carbazole.

Electrospray Ionization (ESI-CID): Soft Ionization & Even-Electron Rules

Conversely, ESI is a soft ionization technique that protonates the analyte to form an even-electron species, [M+H]⁺ at m/z 212[3]. When subjected to Collision-Induced Dissociation (CID) in an MS/MS workflow, the even-electron rule strictly governs fragmentation. The protonated ether undergoes a lower-energy neutral loss of ethylene (28 Da) to form a protonated phenol-like species at m/z 184, or the loss of ethanol (46 Da) to form a reactive carbocation at m/z 166[3]. Unlike EI, the stable carbazole core rarely undergoes deep ring cleavage under standard CID conditions.

Quantitative Data & Performance Comparison

To objectively select the right platform, researchers must weigh the need for structural fingerprinting against the need for trace-level sensitivity.

Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Precursor Ion Radical Cation (M+•), m/z 211Protonated Molecule [M+H]⁺, m/z 212
Dominant Neutral Loss Ethylene (C₂H₄, 28 Da)Ethylene (28 Da) or Ethanol (46 Da)
Diagnostic Fragments m/z 183, 154, 127m/z 184, 166
Analytical Strength Unambiguous structural fingerprinting via NIST library matchingHigh sensitivity for trace quantification in complex biological matrices
Matrix Compatibility Moderate (requires volatile, thermally stable extracts)High (compatible with aqueous biological fluids and tissue homogenates)

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mathematically and chemically defensible.

ValidationWorkflow Prep Sample Preparation (Add Carbazole-d8 IS) SST System Suitability Test (Solvent Blank & Tuning) Prep->SST Split Ionization Selection SST->Split Pass Criteria Met EI GC-EI-MS (70 eV, Hard Ionization) Split->EI Structural Fingerprinting ESI LC-ESI-MS/MS (CID, Soft Ionization) Split->ESI Trace Quantification Data Data Acquisition & Library Matching EI->Data ESI->Data

Self-validating analytical workflow for carbazole derivative characterization.

Protocol A: GC-EI-MS Structural Fingerprinting
  • Sample Preparation & Internal Standardization : Dissolve 1 mg of 2-ethoxy-9H-carbazole in 1 mL of MS-grade dichloromethane. Spike with 10 µg/mL of Carbazole-d8 (Internal Standard).

    • Causality: The stable isotope internal standard corrects for injection volume variances and matrix suppression, ensuring the peak area ratios remain quantitatively reliable.

  • System Suitability Testing (SST) : Inject a pure dichloromethane blank prior to the sample.

    • Causality: This validates the absence of column carryover from previous runs, proving that the m/z 211 signal is entirely derived from the current sample injection.

  • Chromatographic Separation : Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 80°C (hold 2 min) to 300°C at a ramp of 15°C/min.

    • Causality: The non-polar stationary phase optimally interacts with the hydrophobic carbazole core, preventing peak tailing and thermal degradation during elution.

  • Electron Ionization & Detection : Operate the MS source at 70 eV and 250°C. Scan from m/z 50 to 300.

    • Causality: 70 eV is the universal standard for EI. Operating exactly at this energy ensures the resulting fragmentation pattern (m/z 211, 183, 154, 127) can be accurately cross-referenced against standardized spectral libraries[2].

Protocol B: LC-ESI-MS/MS Trace Analysis
  • Sample Preparation : Dilute the analyte to 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source in the droplet phase, significantly enhancing the ionization efficiency to drive the formation of the [M+H]⁺ precursor ion at m/z 212[3].

  • Chromatographic Separation : Employ a C18 Reverse-Phase column. Use a gradient mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The C18 phase provides excellent retention for the planar aromatic system, while the organic modifier (acetonitrile) ensures rapid elution and optimal droplet desolvation in the ESI source.

  • Collision-Induced Dissociation (CID) : Isolate m/z 212 in the first quadrupole (Q1). Apply a collision energy of 20-30 eV using Argon as the collision gas in Q2, and scan for products in Q3.

    • Causality: CID imparts precise vibrational energy to the even-electron precursor. This energy threshold selectively drives the neutral loss of ethylene (28 Da) to form the diagnostic m/z 184 product ion without obliterating the carbazole core.

References

  • 2-乙氧基-9H-咔唑- CAS号166589-60-2 - 摩熵化学 Source: Molaid / Chem960 URL
  • Source: National Center for Biotechnology Information (PMC)
  • Cleavages of photochromic compounds derived from heterocycles under Electrospray Tandem Mass Spectrometry Source: University of Minho URL

Sources

Comparative

Optimizing and Validating 2-Ethoxy-9H-Carbazole Purity Testing: A Comparative Guide to SPP vs. FPP HPLC Methods

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Ethoxy-9H-carbazole is a highly conjugated, non-polar aromatic compound frequently utilized as a critical intermediate in the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-9H-carbazole is a highly conjugated, non-polar aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs) and optoelectronic materials. Because trace isomeric or synthetic impurities can drastically alter downstream efficacy and yield, rigorous purity validation is non-negotiable. Historically, Fully Porous Particle (FPP) columns have been the standard for High-Performance Liquid Chromatography (HPLC) purity assays. However, the demand for higher throughput and superior resolution—without exceeding standard HPLC pressure limits—has driven a methodological shift toward Superficially Porous Particle (SPP), or "core-shell," technology.

This guide provides an objective, data-driven comparison between traditional FPP and modern SPP methodologies for 2-ethoxy-9H-carbazole analysis. It culminates in a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].

The Mechanistic Shift: Why Superficially Porous Particles (SPP)?

FPP columns (typically 5 µm) rely on a deep porous silica structure. While they offer high surface area, the deep pores create long diffusion paths for analytes, leading to significant mass transfer resistance and band broadening. To improve efficiency, laboratories often switch to sub-2 µm FPPs, which unfortunately generate immense backpressure, necessitating expensive UHPLC systems[2].

SPP columns (e.g., 2.7 µm) solve this causality dilemma. They feature a solid, impermeable silica core surrounded by a thin porous shell[3]. The shortened diffusion path facilitates rapid mass transfer between the mobile and stationary phases. Furthermore, the highly uniform particle size distribution minimizes eddy dispersion (the multiple paths an analyte can take through the column bed)[4]. Consequently, a 2.7 µm SPP column delivers efficiencies comparable to a sub-2 µm FPP column but operates at pressures well within standard HPLC capabilities[2][3].

G Start Analyte Injection (2-ethoxy-9H-carbazole) FPP Fully Porous Particle (5 µm) Deep Diffusion Path Start->FPP SPP Superficially Porous (2.7 µm) Solid Core, Shallow Path Start->SPP FPP_Out High Band Broadening Lower Resolution FPP->FPP_Out SPP_Out Reduced Eddy Dispersion Sharper Peaks SPP->SPP_Out

Analyte mass transfer and dispersion in FPP vs. SPP column architectures.

Experimental Protocol: Self-Validating SPP-HPLC Workflow

Because 2-ethoxy-9H-carbazole is a non-polar compound, reversed-phase chromatography with UV detection is the optimal analytical choice[5][6]. The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase suppresses the ionization of trace basic impurities, ensuring sharp, symmetrical peaks[5].

Step-by-Step Methodology:
  • System Preparation: Purge the HPLC system (equipped with a UV-Vis or Diode Array Detector) with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) to establish a stable baseline.

  • Column Equilibration: Install a 2.7 µm SPP C18 column (4.6 x 100 mm). Equilibrate at 30 °C with an initial gradient of 50% B at a flow rate of 1.0 mL/min for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of a certified 2-ethoxy-9H-carbazole reference standard. Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a 0.1 mg/mL working standard using the mobile phase. Filter through a 0.45 µm PTFE syringe filter[5].

  • System Suitability Testing (SST): Self-Validation Step. Inject the working standard five consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the tailing factor is ≤ 1.5. This ensures the system's fluidics and column bed are stable before committing precious samples.

  • Sample Analysis: Inject 10 µL of the sample preparation. Run a linear gradient from 50% B to 100% B over 15 minutes, holding at 100% B for 5 minutes to elute highly retained hydrophobic impurities[6].

  • Detection: Monitor absorbance at 254 nm and 293 nm (optimal for carbazole chromophores)[5][6].

Comparative Performance Data: SPP vs. FPP

To objectively demonstrate the superiority of the SPP method, identical samples of crude 2-ethoxy-9H-carbazole (spiked with 1% known synthetic impurities) were analyzed using both a traditional 5 µm FPP column and the optimized 2.7 µm SPP column under identical gradient conditions.

Performance MetricTraditional FPP (5 µm, 4.6 x 150mm)Optimized SPP (2.7 µm, 4.6 x 100mm)Analytical Advantage
Retention Time ( tR​ ) 12.4 min7.8 min37% faster analysis due to shorter bed and rapid mass transfer[2].
Backpressure ~180 bar~210 barModest increase, safely within standard HPLC limits (<400 bar)[3].
Theoretical Plates ( N ) ~9,500~18,200~90% increase in efficiency, yielding sharper peaks[7].
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.6 (Baseline resolved)Superior separation of closely eluting isomeric impurities.
Sensitivity (S/N Ratio) 45:185:1Narrower peaks increase peak height, improving LOD/LOQ[4].

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation. The International Council for Harmonisation (ICH) Q2(R2) guideline, effective June 2024, mandates a lifecycle and risk-based approach to analytical procedure validation[8][9]. The objective is to prove the procedure is "fit for the intended purpose"[1][10].

G Init ICH Q2(R2) Protocol Definition Spec Specificity (Resolution > 1.5) Init->Spec Lin Linearity & Range (R² > 0.999) Init->Lin Acc Accuracy (Spike Recovery) Init->Acc Prec Precision (RSD < 2.0%) Init->Prec Valid Method Fit for Purpose (Purity Assessment) Spec->Valid Lin->Valid Acc->Valid Prec->Valid

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Applying the ICH Q2(R2) framework to our SPP-HPLC method yields the following self-validating criteria:

Validation ParameterICH Q2(R2) RequirementExperimental Result (SPP Method)Conclusion
Specificity Unambiguous assessment of analyte in presence of impurities[8].Purity angle < Purity threshold (via DAD); Rs​ > 2.0 for all peaks.Highly specific; no matrix interference.
Linearity Proportional response across reportable range[1]. R2 = 0.9998 (Range: 0.01 to 0.15 mg/mL).Excellent linearity.
Accuracy Agreement between measured and true value[8].Mean recovery of 99.8% at 80%, 100%, and 120% spike levels.Highly accurate.
Precision Closeness of agreement among repeated measurements[11].Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.1%.Robust and reproducible.
LOD / LOQ Lowest amount detectable / quantifiable[8].LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Sufficient for trace impurity profiling.

Conclusion

Transitioning from Fully Porous Particles to Superficially Porous Particles for the HPLC purity analysis of 2-ethoxy-9H-carbazole is not merely a preference—it is a scientifically grounded necessity for modern laboratories. The core-shell architecture fundamentally alters mass transfer kinetics, delivering near-UHPLC efficiencies on standard HPLC equipment. When rigorously validated against the ICH Q2(R2) guidelines, this optimized method provides researchers and drug development professionals with a highly specific, accurate, and trustworthy analytical tool.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | ICH.org |[Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? | Lucidity Systems |[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) |[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | QbD Group |[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC | Element Lab Solutions |[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles | Chrom Tech |[Link]

  • Core-Shell & Porous Column Tech | Phenomenex |[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | European Medicines Agency (EMA) |[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft | ICH.org |[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-9H-Carbazole: Comprehensive Safety, Handling, and PPE Guide

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols for handling 2-ethoxy-9H-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols for handling 2-ethoxy-9H-carbazole . Because specific safety data sheets for novel carbazole derivatives are often sparse, this guide synthesizes the known physicochemical properties of the parent carbazole class with the specific biological activity of 2-ethoxy-9H-carbazole to create a robust, self-validating safety framework.

Physicochemical & Hazard Data Summary

2-Ethoxy-9H-carbazole is utilized in pharmacological research primarily as a mechanism-based irreversible inhibitor of Cytochrome P450 enzymes[1]. Because it shares a structural backbone with parent carbazoles, it must be handled as a suspected carcinogen, a severe irritant, and an environmental hazard[2][3].

Property / MetricValue / Classification
CAS Number 166589-60-2[4]
Molecular Formula C14H13NO[4]
Molecular Weight 211.26 g/mol [4]
Primary Target Cytochrome P450 Enzymes[1]
Inhibition Type Mechanism-based irreversible (Suicide)[1]
GHS Hazard Class Irritant (Skin/Eye/Respiratory), Aquatic Chronic Toxicity[2][3]

Mechanistic Rationale: The Danger of Suicide Inhibitors

Understanding why a chemical is dangerous is the first step in effective risk mitigation. 2-Ethoxy-9H-carbazole is designed to act as a "suicide inhibitor" for P450 enzymes[1]. If a researcher accidentally inhales or absorbs this compound, their endogenous hepatic P450 enzymes will metabolize the carbazole into a highly reactive intermediate. This intermediate forms a covalent bond with the enzyme's active site, permanently destroying the enzyme's ability to metabolize other xenobiotics and toxins[1].

Mechanism Carbazole 2-ethoxy-9H-carbazole (Pro-inhibitor) CYP450 Cytochrome P450 Active Site Carbazole->CYP450 Binding Activation Metabolic Oxidation (Reactive Intermediate) CYP450->Activation Catalysis Adduct Covalent Adduct Formation Activation->Adduct Cross-linking Inhibition Irreversible Enzyme Inactivation Adduct->Inhibition Suicide Inhibition

Mechanism of CYP450 suicide inhibition by carbazole analogs.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active carbazole derivatives. The following matrix outlines the required gear and the causality behind each choice[2][5].

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves (Breakthrough >4 hrs).Carbazole derivatives can permeate standard latex. Double-gloving prevents dermal absorption of dissolved carbazoles in carrier solvents (e.g., DMSO), which rapidly transport solutes through the stratum corneum.
Eye/Face Protection ANSI Z87.1 Safety Goggles and full face shield.Prevents ocular exposure to micro-aerosolized crystalline dust during the weighing and transferring phases.
Body Protection Flame-retardant, fluid-resistant lab coat (buttoned) + closed-toe shoes.Protects against accidental solvent spills and prevents particulate accumulation on personal clothing.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator (if outside hood).Mitigates the inhalation risk of fine powders, which can cause severe respiratory irritation and systemic enzyme inhibition[2][3].

Standard Operating Procedure: Safe Handling & Dissolution

To ensure trustworthiness and safety, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Workflow Start 1. Fume Hood Setup Verify Airflow >100 fpm Weighing 2. Weighing Protocol Use Draft Shield & Anti-static Tools Start->Weighing Transfer 3. Material Transfer Move Sealed Vial to Reaction Flask Weighing->Transfer Dissolution 4. Solvent Addition Add Slowly to Prevent Aerosols Transfer->Dissolution Decon 5. Decontamination Wipe Surfaces & Segregate Waste Dissolution->Decon

Step-by-step safe handling workflow for solid carbazole derivatives.

Step 1: Environmental Validation
  • Action: Conduct all work inside a certified chemical fume hood[2].

  • Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. A steady inward deflection visually confirms active negative pressure. Do not open the chemical container if the tissue hangs straight down.

Step 2: Static Neutralization & Weighing
  • Action: Discharge static electricity from the analytical balance and weighing boat using a Zerostat anti-static gun. Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Causality: Carbazole powders are highly prone to static buildup. Unneutralized static can cause the fine powder to violently repel from the spatula, causing immediate cross-contamination and an inhalation hazard.

Step 3: Controlled Dissolution
  • Action: Transfer the weighed solid into a pre-septum-capped vial. Inject the carrier solvent (e.g., DMSO or Dichloromethane) slowly down the inner wall of the vial using a syringe.

  • Causality: Dropping solvent directly onto the powder matrix rapidly displaces trapped air, ejecting micro-aerosols into the headspace. Wall-guided addition ensures gentle, bottom-up dissolution without aerosolization.

Emergency Spill & Exposure Protocols

In the event of an accidental release or exposure, immediate, specific actions are required to prevent systemic toxicity[2][3][5].

  • Dry Spill Containment: Never dry sweep a carbazole spill. Dry sweeping introduces kinetic energy that aerosolizes the powder. Instead, cover the spilled powder with damp sand or a specialized inert absorbent pad to suppress dust[2][3]. Once wetted, carefully scoop the material into a hazardous waste bin.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes[3][5].

  • Ocular Exposure: Irrigate at an eyewash station for 15 minutes, actively lifting the upper and lower eyelids to ensure thorough flushing[3][5]. Seek immediate medical attention.

Waste Segregation & Disposal Plan

Carbazole derivatives are highly toxic to aquatic ecosystems and must never be introduced into the municipal water supply[2].

  • Solid Waste: Collect all contaminated gloves, Kimwipes, empty vials, and weighing boats in a dedicated, clearly labeled solid hazardous waste container[2].

  • Liquid Waste: Segregate liquid waste based on the solvent used for dissolution (Halogenated vs. Non-halogenated). Ensure the waste carboy is explicitly labeled with "Contains Carbazole Derivatives - Aquatic Toxin."

  • Decontamination: Wipe down the fume hood surface and analytical balance with a solvent-dampened cloth (e.g., isopropanol), followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.

References
  • Molaid Chemical Database. "2-ethoxy-9H-carbazole - CAS 166589-60-2". Molaid. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 7H-Dibenzo(c,g)Carbazole". NJ.gov.[Link]

  • Design, Synthesis, and Evaluation of Carbazole Analogs as Potential Cytochrome P450 Inhibitors. Chemical Research in Toxicology.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.